Product packaging for Nintedanib-13C,d3(Cat. No.:)

Nintedanib-13C,d3

Cat. No.: B15133652
M. Wt: 543.6 g/mol
InChI Key: CPMDPSXJELVGJG-KQORAOOSSA-N
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Description

Nintedanib-13C,d3 is a useful research compound. Its molecular formula is C31H33N5O4 and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N5O4 B15133652 Nintedanib-13C,d3

Properties

Molecular Formula

C31H33N5O4

Molecular Weight

543.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3

InChI Key

CPMDPSXJELVGJG-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Origin of Product

United States

Foundational & Exploratory

What is Nintedanib-13C,d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nintedanib-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-fibrotic and anti-angiogenic drug, Nintedanib. This document details its chemical and physical properties, its primary application in bioanalytical research, a representative experimental protocol for its use, and a visualization of the signaling pathways inhibited by its parent compound.

Core Properties of this compound

This compound is a synthetic, non-radioactive, isotopically labeled version of Nintedanib. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecule with a higher mass than the parent drug, while maintaining nearly identical chemical and physical properties. This mass difference is the key to its utility in mass spectrometry-based bioanalysis.

PropertyValue
Molecular Formula C30[13C]H30D3N5O4[]
Molecular Weight 543.65 g/mol []
Appearance Pale Yellow to Yellow Solid[]
Purity ≥95%[]
Solubility Soluble in DMSO[]
Storage Store at -20°C

Primary Use in Research: A Superior Internal Standard

The primary application of this compound in a research setting is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. In such assays, a known quantity of the stable isotope-labeled standard is added to biological samples (e.g., plasma, tissue homogenates) prior to sample preparation and analysis.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Because this compound is chemically identical to Nintedanib, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

  • Compensation for Sample Preparation Variability: Losses of the analyte can occur during various steps of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the internal standard is added at the beginning of this process, it is subject to the same losses as the analyte. The analyte-to-IS ratio remains constant, ensuring accurate quantification despite these variations.

  • Improved Precision and Accuracy: By accounting for both matrix effects and variability in sample processing, the use of this compound significantly improves the precision and accuracy of the bioanalytical method.

A report from the European Medicines Agency confirms the use of this compound as an internal standard for the analysis of Nintedanib in human plasma via LC-MS/MS.

Experimental Protocol: Quantification of Nintedanib in Human Plasma

The following is a representative experimental protocol for the quantification of Nintedanib in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies for Nintedanib bioanalysis.

1. Materials and Reagents:

  • Nintedanib analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in an appropriate solvent (e.g., DMSO).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Nintedanib and this compound
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nintedanib: To be optimizedthis compound: To be optimized
Collision Energy To be optimized for each transition

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Nintedanib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of Nintedanib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a conceptual workflow diagram for this experimental protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Nintedanib Concentration curve->quantify

Bioanalytical Workflow for Nintedanib Quantification

Mechanism of Action of Nintedanib: Signaling Pathway Inhibition

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis. Specifically, it inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β). By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades. This inhibition ultimately leads to a reduction in the proliferation, migration, and activation of fibroblasts and other key cells involved in fibrotic processes and tumor angiogenesis.

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.

G cluster_ligands cluster_receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Proliferation Cell Proliferation VEGFR->Proliferation Migration Cell Migration VEGFR->Migration Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Proliferation FGFR->Migration FGFR->Angiogenesis PDGFR->Proliferation PDGFR->Migration Fibrosis Fibrosis PDGFR->Fibrosis Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

Nintedanib's Inhibition of Key Signaling Pathways

References

Synthesis and Characterization of Nintedanib-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nintedanib-13C,d3, an isotopically labeled analog of Nintedanib. This stable isotope-labeled compound is a critical tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Nintedanib is a potent small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] By blocking these signaling pathways, Nintedanib effectively inhibits processes involved in angiogenesis and fibrosis.[2][3] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and certain types of non-small cell lung cancer (NSCLC).

This compound is the 13C- and deuterium-labeled form of Nintedanib. The incorporation of stable heavy isotopes allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for bioanalytical assays. This guide details its synthesis, characterization, and the signaling pathways it inhibits.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀¹³CH₃₀D₃N₅O₄
Molecular Weight 543.6 - 543.7 g/mol
Appearance White to off-white or pale yellow solid powder
Purity ≥95% - ≥99%
Solubility Soluble in DMSO, slightly soluble in Methanol (with heating)
Storage Store at -20°C

Synthesis of this compound

The synthesis of Nintedanib involves the condensation of two key intermediates. The isotopic labels are introduced through the use of a labeled precursor, specifically a labeled methyl group on the piperazine moiety.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Labeled Intermediate cluster_1 Synthesis of Amine Precursor cluster_2 Coupling and Final Synthesis A Piperazine C 1-(Methyl-¹³C,d₃)piperazine A->C B Labeled Methyl Source (e.g., ¹³CD₃I) B->C G Labeled Amine Intermediate C->G D N-(4-aminophenyl)-N-methylacetamide F N-(4-aminophenyl)-2-chloro-N-methylacetamide D->F E Chloroacetyl chloride E->F F->G I Nintedanib-¹³C,d₃ G->I H Methyl (Z)-3-((phenyl)(ethoxy)methylene) -2-oxoindoline-6-carboxylate H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

While specific proprietary synthesis details may vary, a general synthetic approach based on published literature for Nintedanib is as follows:

  • Preparation of the Labeled Piperazine Intermediate:

    • React piperazine with a labeled methyl source, such as (¹³C,d₃)-methyl iodide, under basic conditions to yield 1-(methyl-¹³C,d₃)piperazine. The reaction is typically performed in a suitable organic solvent like acetonitrile or DMF.

  • Preparation of the Amine Precursor:

    • Synthesize N-(4-aminophenyl)-N-methyl-2-(4-(methyl-¹³C,d₃)piperazin-1-yl)acetamide. This is achieved by reacting N-(4-aminophenyl)-2-chloro-N-methylacetamide with the 1-(methyl-¹³C,d₃)piperazine prepared in the previous step.

  • Condensation to form this compound:

    • The key final step involves the condensation of the labeled amine precursor with an activated oxindole intermediate, such as (Z)-methyl 3-((phenyl)(ethoxy)methylene)-2-oxoindoline-6-carboxylate.

    • The reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 65-80°C).

    • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

  • Purification:

    • The crude product is collected by filtration and washed with appropriate solvents.

    • Further purification is achieved through recrystallization or column chromatography to yield this compound with high purity.

Characterization and Quality Control

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.

Characterization Data Summary
Analysis TechniqueParameterTypical Result
LC-MS/MS [M+H]⁺m/z 544.3 (Expected: 544.28)
Key Fragmentm/z 116.1 (from labeled piperazine moiety)
¹H NMR Chemical Shift (δ)Consistent with Nintedanib structure, absence of signal for N-CH₃ on piperazine.
¹³C NMR Chemical Shift (δ)Signal corresponding to the ¹³C-labeled methyl group, showing coupling to deuterium.
HPLC Purity≥99% (as per vendor specifications)
Retention Time (RT)~6.14 min (under specific reported conditions)
Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Method: A reverse-phase HPLC method is typically employed.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength of 285 nm or 392 nm.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Objective: To confirm the molecular weight and structure.

    • Method: The sample is analyzed using a UPLC system coupled to a triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Analysis: Monitor for the precursor ion transition to a specific product ion. For this compound, the transition would be approximately m/z 544.3 → 116.1, confirming the presence of the labeled piperazine fragment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and the position of the isotopic labels.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: The spectrum should match that of unlabeled Nintedanib, with the notable exception of the singlet corresponding to the methyl protons on the piperazine ring, which will be absent due to deuteration.

    • ¹³C NMR: The spectrum will show a signal for the ¹³C-labeled carbon, which will appear as a multiplet due to coupling with the three deuterium atoms.

Mechanism of Action and Signaling Pathways

Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several receptor tyrosine kinases. This action blocks the autophosphorylation of the receptors and inhibits downstream signaling cascades that are crucial for cell proliferation, migration, and survival.

G cluster_ligands Growth Factors cluster_receptors Tyrosine Kinase Receptors cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS FGFR->PLCg FGFR->PI3K FGFR->RAS PDGFR->PLCg PDGFR->PI3K PDGFR->RAS Pathway Signaling Cascade PLCg->Pathway PI3K->Pathway RAS->Pathway Proliferation Proliferation Pathway->Proliferation Migration Migration Pathway->Migration Angiogenesis Angiogenesis Pathway->Angiogenesis Fibrosis Fibrosis Pathway->Fibrosis Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Nintedanib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of Nintedanib-13C,d3, an isotopically labeled form of the multi-targeted tyrosine kinase inhibitor, Nintedanib. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of the relevant signaling pathways.

Introduction

This compound is the stable isotope-labeled analogue of Nintedanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). Due to its isotopic labeling with Carbon-13 and deuterium, this compound serves as an ideal internal standard for the quantitative analysis of Nintedanib in biological matrices by mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for accurate pharmacokinetic and metabolic studies of Nintedanib.

Physical and Chemical Properties

General and Chemical Properties
PropertyValueSource
Chemical Name methyl (3Z)-3-{--INVALID-LINK--methylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Synonyms Nintedanib-¹³C,d₃, BIBF 1120-¹³C,d₃, Intedanib-¹³C,d₃, Vargatef-¹³C,d₃
Molecular Formula C₃₀¹³CH₃₀D₃N₅O₄
Molecular Weight 543.65 g/mol
CAS Number Not available
Appearance White to off-white or pale yellow to yellow solid powder
Purity ≥95%
Isotopic Enrichment Minimum 99% ¹³C, 98% ²H
Solubility and Storage
PropertyValueSource
Solubility DMSO (Sparingly, may require heating), Methanol (Slightly, Heated)
Storage (Solid) -20°C for up to 3 years, 4°C for up to 2 years
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month
Shipping Condition Room temperature

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available, a generalized protocol for its use as an internal standard in the quantification of Nintedanib in biological samples by LC-MS/MS is provided below. This protocol is based on established methods for similar analyses.

Quantification of Nintedanib in Plasma using this compound by LC-MS/MS

Objective: To determine the concentration of Nintedanib in plasma samples using this compound as an internal standard.

Materials:

  • Nintedanib analytical standard

  • This compound (internal standard)

  • Human or animal plasma (control and study samples)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer (e.g., UPLC-MS/MS)

  • Analytical column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Nintedanib (1 mg/mL) in a suitable solvent such as DMSO or methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the Nintedanib stock solution with control plasma to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (at a fixed concentration, e.g., 100 ng/mL).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient elution may be optimized to achieve good separation.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Nintedanib: m/z 540.3 → 113.1

        • This compound: m/z 544.3 → 117.1 (hypothetical, needs to be confirmed experimentally)

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Nintedanib to this compound against the concentration of the calibration standards.

    • Determine the concentration of Nintedanib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Mechanism of Action

Nintedanib is a small molecule inhibitor that competitively targets the ATP-binding pockets of several receptor tyrosine kinases (RTKs), primarily VEGFR, FGFR, and PDGFR. By inhibiting the autophosphorylation of these receptors, Nintedanib effectively blocks their downstream signaling cascades, which are crucial for cell proliferation, migration, and angiogenesis. The inhibition of these pathways is central to its therapeutic effects in idiopathic pulmonary fibrosis and certain cancers.

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.

Nintedanib_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT FGFR->PLCg PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT PDGFR->PLCg Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration Fibrosis Fibrosis RAS_RAF_MEK_ERK->Fibrosis PI3K_AKT->Proliferation PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PI3K_AKT->Fibrosis PLCg->Angiogenesis

Nintedanib inhibits key signaling pathways involved in cell proliferation, migration, and angiogenesis.

Conclusion

This compound is an essential tool for the accurate quantification of Nintedanib in preclinical and clinical research. This guide provides a summary of its key physical and chemical properties, a generalized experimental protocol for its application, and a visual representation of the signaling pathways it helps to investigate. The use of such stable isotope-labeled standards is paramount for robust and reliable bioanalytical method development and validation, ultimately contributing to a better understanding of the pharmacokinetics and efficacy of Nintedanib.

Nintedanib-13C,d3 supplier and purchasing information.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement of Nintedanib-13C,d3, a stable isotope-labeled internal standard essential for the accurate quantification of Nintedanib in complex biological matrices. This document outlines key supplier information, a representative experimental protocol for its use in bioanalytical assays, and a detailed visualization of the signaling pathways targeted by Nintedanib.

Supplier and Purchasing Information

This compound is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that availability and pricing are subject to change, and it is recommended to request a formal quote from the suppliers.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Simson Pharma Limited N600014C30¹³CH30D3N5O4543.65Certificate of Analysis providedInformation not specified
BOC Sciences -C30¹³CH30D3N5O4543.65≥95%Store at -20°C
Clinivex RCLS3C33837C30¹³CH30D3N5O4543.65-2–8°C or -20°C for temperature-sensitive materials
MedChemExpress HY-50904S1C30¹³CH30D3N5O4543.64Information not specified-80°C (6 months), -20°C (1 month) in solvent
Daicel Pharma DCTI-A-000116C31H30D3N5O4542.65Certificate of Analysis providedInformation not specified
Pharmaffiliates -C30¹³CH30D3N5O4543.65-2-8°C Refrigerator
Immunomart HY-50904S1C30¹³CH30D3N5O4543.6499.0%-20°C (3 years), 4°C (2 years) as powder
InvivoChem -C30¹³CH30D3N5O4543.64-Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)
Cayman Chemical 25312---Information not specified
Alfa Chemistry ACMA00064067---Room temperature

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Nintedanib in biological samples like plasma and tissue homogenates.[1][2][3] The stable isotope label ensures that the IS has nearly identical chemical and physical properties to the analyte, but a different mass, allowing for accurate correction of variations during sample preparation and analysis.[2]

Representative Bioanalytical Method: UPLC-MS/MS for Nintedanib Quantification in Plasma

This protocol is a representative example based on published methodologies for the analysis of Nintedanib in biological matrices.[2]

1. Preparation of Stock and Working Solutions:

  • Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent such as DMSO or methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a fixed amount of the this compound internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.

  • Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • UPLC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate would be around 0.3-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both Nintedanib and this compound.

    • Nintedanib transition: m/z 540.3 → 113.1
    • This compound transition: A specific transition for the labeled compound would be determined during method development (e.g., m/z 544.3 → 117.1, though this needs experimental confirmation).

4. Data Analysis:

  • The peak area ratio of Nintedanib to this compound is calculated for each sample and calibration standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Nintedanib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Nintedanib is a potent, orally available, small-molecule inhibitor of multiple tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β). By blocking these receptors, Nintedanib interferes with downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.

Nintedanib_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg FGFR->PI3K_Akt FGFR->RAS_MAPK FGFR->PLCg Fibrosis Fibrosis FGFR->Fibrosis PDGFR->PI3K_Akt PDGFR->RAS_MAPK PDGFR->PLCg PDGFR->Fibrosis Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis PLCg->Migration

Caption: Nintedanib's inhibition of key receptor tyrosine kinases.

This guide is intended for research purposes only and not for human or veterinary use. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

References

The Role of Nintedanib-13C,d3 in Advancing Preliminary Pharmacokinetic Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Nintedanib-13C,d3 as an internal standard for the preliminary pharmacokinetic screening of nintedanib. By leveraging the precision of stable isotope labeling in conjunction with advanced bioanalytical techniques, researchers can achieve highly accurate and reliable pharmacokinetic data, crucial for the early stages of drug development.

Introduction to Nintedanib and the Importance of Pharmacokinetic Screening

Nintedanib is a small molecule tyrosine kinase inhibitor that targets key pathways in the pathogenesis of fibrotic diseases and certain cancers.[1][2][3] It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β), thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][2] Nintedanib also demonstrates inhibitory activity against non-receptor tyrosine kinases such as Lck, Lyn, and Src.

Preliminary pharmacokinetic (PK) screening is a critical step in the drug development process, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This early assessment helps in selecting promising compounds and optimizing dosing regimens. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is paramount for robust and accurate bioanalysis, as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby minimizing experimental variability.

Nintedanib Signaling Pathway

Nintedanib exerts its therapeutic effects by blocking the signaling of several key receptor tyrosine kinases. The diagram below illustrates the primary pathways inhibited by nintedanib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT FGFR FGFR FGFR->PLCg FGFR->PI3K FGFR->RAS FGFR->STAT VEGFR VEGFR VEGFR->PLCg VEGFR->PI3K VEGFR->RAS Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Angiogenesis STAT->Proliferation

Figure 1: Nintedanib Signaling Pathway Inhibition.

Experimental Protocols for Pharmacokinetic Screening

A robust bioanalytical method is essential for accurate pharmacokinetic assessment. The following sections detail a typical experimental protocol for the quantification of nintedanib in plasma using UPLC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting nintedanib from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and aliquot 50-100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 5 µL) of this compound working solution (at a concentration of approximately 100 µg/mL) to each plasma sample, except for blank samples.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile to each sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical conditions for the UPLC-MS/MS analysis of nintedanib.

ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.30 - 0.40 mL/min
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Typical UPLC-MS/MS Parameters for Nintedanib Analysis

The MRM transitions for nintedanib and its metabolite BIBF 1202 are typically monitored as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nintedanib540.3113.1
BIBF 1202 (metabolite)526.3113.0
This compound (IS)~544.3~113.1 or other stable fragment

Table 2: MRM Transitions for Nintedanib and its Metabolite *Note: The exact m/z for this compound would need to be confirmed based on the specific labeling pattern.

Experimental Workflow

The overall workflow for a preliminary pharmacokinetic screening study of nintedanib is depicted in the diagram below.

G cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Dosing Dosing of Preclinical Species (e.g., rats, mice) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spike with this compound (IS) Plasma->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation Quantification->PK_Calc Reporting Reporting PK_Calc->Reporting

Figure 2: Experimental Workflow for Nintedanib PK Screening.

Preclinical Pharmacokinetic Data of Nintedanib

The following tables summarize key pharmacokinetic parameters of nintedanib from preclinical studies in various species.

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Mouse60 mg/kgOral---6.66
Mouse0.375 mg/kgInhaled----
Rat-Oral----
Monkey------

Table 3: Pharmacokinetic Parameters of Nintedanib in Preclinical Species Data for some parameters were not available in the reviewed literature.

ParameterValue
Plasma Protein Binding >97% (mice, rats), 91-93% (monkeys), 98% (humans)
Metabolism Primarily hydrolytic cleavage by esterases to BIBF 1202, followed by glucuronidation.
Elimination Predominantly via fecal/biliary excretion (~93.4%).
Terminal Half-life (t1/2) Approximately 10-15 hours in humans.

Table 4: General Pharmacokinetic Properties of Nintedanib

Conclusion

The use of this compound as an internal standard in UPLC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the preliminary pharmacokinetic screening of nintedanib. This methodology allows for the accurate determination of key pharmacokinetic parameters, which is essential for making informed decisions in the early stages of drug development. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working on the preclinical evaluation of nintedanib and other tyrosine kinase inhibitors.

References

Unraveling the Metabolic Fate of Nintedanib: A Technical Guide Using Nintedanib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathways of Nintedanib, a multi-targeted tyrosine kinase inhibitor, with a specific focus on the application of its stable isotope-labeled analog, Nintedanib-13C,d3. The use of isotopically labeled compounds is a powerful strategy in drug metabolism studies, enabling precise metabolite identification and quantification. This document provides a comprehensive overview of the known metabolic transformations of Nintedanib, detailed experimental protocols for in vitro and in vivo studies, and quantitative data presented for clear interpretation.

Introduction to Nintedanib Metabolism

Nintedanib undergoes extensive metabolism, with the primary route being hydrolytic cleavage by esterases. This process results in the formation of a free acid moiety, BIBF 1202. Subsequently, BIBF 1202 is conjugated with glucuronic acid. A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, leading to demethylation. Other identified metabolic reactions include hydroxylation and acetylation.[1][2][3][4][5] The use of this compound as a tracer allows for the unambiguous differentiation of drug-related metabolites from endogenous compounds in complex biological matrices.

Core Metabolic Pathways

The principal metabolic pathways of Nintedanib are summarized below:

  • Hydrolytic Cleavage: The methyl ester group of Nintedanib is hydrolyzed by carboxylesterase 1 (CES1) to form the main metabolite, BIBF 1202.

  • Glucuronidation: The carboxyl group of BIBF 1202 is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.

  • Oxidative Metabolism (Minor Pathway): Cytochrome P450 enzymes, particularly CYP3A4, contribute to the metabolism of Nintedanib to a lesser extent through reactions such as demethylation.

  • Other Reactions: Hydroxylation and acetylation have also been identified as metabolic pathways for Nintedanib.

Nintedanib Metabolic Pathway Nintedanib Nintedanib BIBF1202 BIBF 1202 (Free Acid Metabolite) Nintedanib->BIBF1202 Hydrolytic Cleavage (Esterases, e.g., CES1) Oxidative_Metabolites Oxidative Metabolites (e.g., Demethylated) Nintedanib->Oxidative_Metabolites Oxidative Metabolism (CYP450, e.g., CYP3A4) [Minor Pathway] Other_Metabolites Other Metabolites (Hydroxylated, Acetylated) Nintedanib->Other_Metabolites Other Reactions (Hydroxylation, Acetylation) BIBF1202_Glucuronide BIBF 1202 Glucuronide BIBF1202->BIBF1202_Glucuronide Glucuronidation (UGTs, e.g., UGT1A1)

Figure 1: Primary metabolic pathways of Nintedanib.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic studies. The following sections outline representative protocols for in vitro and in vivo experiments utilizing this compound.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to identify and quantify the metabolites of Nintedanib formed in the human liver.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

  • In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • For Phase I metabolism, add the NADPH regenerating system. For Phase II metabolism, add UDPGA (final concentration 2 mM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixture and centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

In Vitro Metabolism Workflow cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis HLMs Human Liver Microsomes Incubation Incubate at 37°C HLMs->Incubation Nintedanib_13C_d3 This compound Nintedanib_13C_d3->Incubation Cofactors Cofactors (NADPH, UDPGA) Cofactors->Incubation Termination Terminate with ACN + IS Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Evaporation Evaporate to Dryness Centrifugation->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 2: Workflow for in vitro metabolism of this compound.
In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study to investigate the metabolic profile of Nintedanib in a preclinical model.

1. Animal Husbandry and Dosing:

  • Use male Sprague-Dawley rats (or another appropriate rodent model).

  • Acclimate the animals for at least one week before the study.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle.

2. Sample Collection:

  • Collect blood samples via tail vein or other appropriate method at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • House the animals in metabolic cages to collect urine and feces for up to 72 hours post-dose.

3. Sample Processing:

  • Plasma: Thaw plasma samples and perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and process the supernatant as described for the in vitro samples.

  • Urine: Thaw urine samples, centrifuge to remove particulates, and dilute with mobile phase before LC-MS/MS analysis.

  • Feces: Homogenize fecal samples with a suitable solvent (e.g., acetonitrile/water mixture), centrifuge, and process the supernatant.

4. LC-MS/MS Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its expected metabolites in plasma, urine, and feces. The mass transitions for the labeled parent drug and its metabolites will be shifted by +4 Da compared to the unlabeled counterparts, facilitating their specific detection.

Quantitative Data Presentation

The following tables present representative quantitative data that could be obtained from in vitro and in vivo metabolism studies of this compound.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Time (minutes)This compound (% remaining)BIBF 1202-13C,d3 (% of initial)BIBF 1202 Glucuronide-13C,d3 (% of initial)
010000
585.212.51.8
1560.730.18.5
3035.145.818.2
6010.355.433.1

Table 2: Relative Abundance of this compound and its Major Metabolites in Rat Plasma (2 hours post-dose)

CompoundRelative Abundance (%)
This compound25
BIBF 1202-13C,d345
BIBF 1202 Glucuronide-13C,d330

Conclusion

The use of this compound provides a robust and precise tool for elucidating the metabolic pathways of Nintedanib. The primary metabolic route involves esterase-mediated hydrolysis to BIBF 1202, followed by glucuronidation. The detailed experimental protocols and representative quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug metabolism and development, facilitating a deeper understanding of the disposition of this important therapeutic agent. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological processes involved.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling and Storage of Nintedanib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for Nintedanib-13C,d3, a stable isotope-labeled compound crucial for research and development. Adherence to these guidelines is paramount to ensure personnel safety, maintain compound integrity, and guarantee the accuracy of experimental outcomes.

Compound Overview and Safety Profile

Hazard Identification (based on unlabeled Nintedanib):

A Safety Data Sheet for Nintedanib (BIBF 1120) indicates the following potential hazards:

Hazard ClassGHS Classification
Acute Toxicity (Oral) Toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye damage.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.

Note: This data is for the unlabeled Nintedanib. The isotopic labeling in this compound is not expected to alter these fundamental toxicological properties. However, users should handle the labeled compound with the same level of caution.

Handling and Personal Protective Equipment (PPE)

Given the toxicological profile of the parent compound, stringent handling procedures must be followed to minimize exposure.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE workflow.

PPE_Workflow Start Handling this compound EyeProtection Eye Protection (Safety Glasses with Side Shields or Goggles) Start->EyeProtection HandProtection Hand Protection (Chemical-Resistant Gloves, e.g., Nitrile) Start->HandProtection BodyProtection Body Protection (Laboratory Coat) Start->BodyProtection CheckAerosol Potential for Aerosol/Dust Generation? Start->CheckAerosol RespiratoryProtection Respiratory Protection (Use in Fume Hood or with Appropriate Respirator for Dusts) CheckAerosol->EyeProtection No CheckAerosol->RespiratoryProtection Yes

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Spills: Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation. Place in a sealed container for disposal.

Storage and Stability

Proper storage is critical to maintain the stability and integrity of this compound. The compound is typically shipped at ambient temperature, as it is stable for short durations. However, long-term storage requires specific conditions.

Storage Recommendations

The following tables summarize the recommended storage conditions for this compound in its solid form and when dissolved in a solvent.

Table 1: Storage of Solid this compound

TemperatureDurationStability
-20°C3 yearsStable.
4°C2 yearsStable.

Table 2: Storage of this compound in Solvent

TemperatureDurationStability
-80°C6 monthsStable.
-20°C1 monthStable.

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.

The following decision tree illustrates the appropriate storage strategy based on the compound's form and intended use.

Storage_Decision_Tree Start This compound Received Form Form of Compound? Start->Form Powder Solid Powder Form->Powder Solid Solvent In Solvent Form->Solvent Solution DurationPowder Storage Duration? Powder->DurationPowder DurationSolvent Storage Duration? Solvent->DurationSolvent StoreNeg20 Store at -20°C DurationPowder->StoreNeg20 Long-term (>2 years) Store4C Store at 4°C DurationPowder->Store4C Short-term (<2 years) StoreNeg80 Store at -80°C DurationSolvent->StoreNeg80 Long-term (>1 month) StoreNeg20_Solvent Store at -20°C DurationSolvent->StoreNeg20_Solvent Short-term (<1 month)

Caption: Decision tree for the storage of this compound.

Experimental Protocols and Solubility

Detailed experimental protocols for the synthesis or safety assessment of this compound are proprietary and not available in the public domain. However, solubility information is available to guide the preparation of stock solutions for experimental use.

Solubility
  • DMSO: Soluble at approximately 25 mg/mL.

  • Other potential solvents include H₂O, Ethanol, or DMF, which should be tested with small amounts of the product to avoid sample loss.

Preparation of Solutions (General Protocol)
  • Determine Required Concentration: Calculate the mass of this compound needed to achieve the desired stock solution concentration.

  • Solvent Addition: In a chemical fume hood, add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the solid compound.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C) as outlined in Table 2.

Disposal

All waste materials, including empty containers and contaminated lab supplies, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter sewers or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult the documentation provided by the supplier and their institution's safety guidelines before handling this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nintedanib in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nintedanib in human plasma. The method utilizes a stable isotope-labeled internal standard, Nintedanib-13C,d3, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis.[4][5] This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving Nintedanib.

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades involved in angiogenesis and fibroblast proliferation. This mechanism of action makes it an effective treatment for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.

Given its therapeutic importance, a reliable method for the quantification of Nintedanib in biological matrices is essential for clinical and research applications. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thus compensating for potential variations.

This application note provides a detailed protocol for the determination of Nintedanib in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nintedanib reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS analysis of Nintedanib.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.30 - 0.40 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution As described in the protocol

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr

Table 3: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Nintedanib 540.3113.110035
Nintedanib (Qualifier) 540.3313.210025
This compound (IS) 544.6113.110035
This compound (IS Qualifier) 544.6317.210025

Note: The MRM transitions for Nintedanib are based on published literature. The transitions for this compound are proposed based on the structure and known fragmentation patterns and should be confirmed experimentally.

Protocols

Preparation of Stock and Working Solutions
  • Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent such as DMSO or methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Nintedanib stock solution.

  • Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared samples into the LC-MS/MS system.

Data Analysis

Quantify the concentration of Nintedanib in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The calibration curve should be constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

The following table summarizes typical validation parameters for a Nintedanib LC-MS/MS assay, based on published literature.

Table 4: Summary of Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

Nintedanib Signaling Pathway

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_nintedanib cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation & Angiogenesis VEGFR->Proliferation FGFR FGFR FGFR->Proliferation PDGFR PDGFR PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MRM) Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Nintedanib Calibration_Curve->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of Nintedanib in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Nintedanib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput applications in clinical and research settings, aiding in the therapeutic monitoring and pharmacokinetic evaluation of Nintedanib.

References

Application Note and Protocol for the Quantification of Nintedanib in Plasma Samples Using Nintedanib-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Accurate quantification of Nintedanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of Nintedanib in plasma samples using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Nintedanib-13C,d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Experimental Protocols

This protocol is based on established methodologies for the quantification of Nintedanib in plasma, adapted for the use of this compound as the internal standard.

1. Materials and Reagents

  • Nintedanib analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with EDTA as anticoagulant)

2. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nintedanib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nintedanib primary stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions at desired concentrations for spiking into plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a working solution of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QC samples, spike the plasma with the corresponding Nintedanib working standard solutions.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase.

  • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to UPLC vials for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: A suitable ultra-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation of Nintedanib from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The following precursor-product ion transitions should be monitored. The transition for this compound is inferred from its molecular weight and the known fragmentation of Nintedanib and should be confirmed during method development.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nintedanib540.3113.1
This compound (IS)544.3113.1

Data Presentation

The following tables summarize typical quantitative data for a validated Nintedanib assay in plasma. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
LinearityLinear

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC400< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical protocol.

experimental_workflow plasma_sample Plasma Sample (100 µL) spike_is Spike with This compound (IS) plasma_sample->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation centrifugation1 Centrifugation (10,000 x g, 10 min) protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Centrifugation (10,000 x g, 5 min) reconstitution->centrifugation2 uplc_msms UPLC-MS/MS Analysis centrifugation2->uplc_msms data_analysis Data Analysis and Quantification uplc_msms->data_analysis

Caption: Workflow for Nintedanib quantification in plasma.

Signaling Pathway (Nintedanib Mechanism of Action)

Nintedanib is an inhibitor of multiple tyrosine kinases. The diagram below illustrates its primary targets.

signaling_pathway nintedanib Nintedanib vegfr VEGFR nintedanib->vegfr fgfr FGFR nintedanib->fgfr pdgfr PDGFR nintedanib->pdgfr angiogenesis Angiogenesis vegfr->angiogenesis fibrosis Fibrosis fgfr->fibrosis cell_proliferation Cell Proliferation pdgfr->cell_proliferation

Caption: Nintedanib inhibits key signaling pathways.

References

Application Notes: The Role of Nintedanib-13C,d3 in Preclinical Pharmacokinetic Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets key receptors implicated in pathogenesis, including platelet-derived growth factor receptor (PDGFR-α and -β), fibroblast growth factor receptor (FGFR 1-3), and vascular endothelial growth factor receptor (VEGFR 1-3).[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[1] Understanding the pharmacokinetic (PK) profile of nintedanib is critical for drug development. Stable isotope-labeled (SIL) compounds, such as Nintedanib-13C,d3, are indispensable tools in these studies.

The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility stems from the fact that it is chemically identical to the unlabeled drug but has a different mass.[3] This allows it to co-elute chromatographically with the analyte (nintedanib) while being distinguishable by the mass spectrometer. Using a stable isotope-labeled internal standard is the gold standard in bioanalysis as it accurately corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.

Mechanism of Action

Nintedanib competitively binds to the intracellular ATP-binding pocket of multiple receptor tyrosine kinases (RTKs). This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades involved in the proliferation, migration, and survival of fibroblasts. Key inhibited pathways include the Ras/Raf/MEK/ERK and PI3K/Akt pathways. In addition to RTKs, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.

G cluster_0 Nintedanib Action cluster_1 Downstream Signaling Nintedanib Nintedanib RTK VEGFR, PDGFR, FGFR (Receptor Tyrosine Kinases) Nintedanib->RTK Inhibits PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Ras_Raf Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf Proliferation Fibroblast Proliferation, Migration & Survival PI3K_Akt->Proliferation Ras_Raf->Proliferation

Figure 1: Nintedanib's inhibitory signaling pathway.

Preclinical Pharmacokinetic Profile

Preclinical studies, often conducted in species such as mice and rats, are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of nintedanib. Following oral administration, maximum plasma concentrations are typically reached within 2-4 hours. The drug exhibits high plasma protein binding (>97% in rats) and is widely distributed into tissues, with the exception of the central nervous system.

Metabolism is a major clearance pathway for nintedanib. The primary metabolic reaction is hydrolytic cleavage by esterases, forming the free acid moiety, BIBF 1202. This metabolite is then glucuronidated by UGT enzymes (primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10) and predominantly excreted via feces. Less than 1% of the drug is eliminated through urine. The cytochrome P450 system, particularly CYP3A4, plays only a minor role in its metabolism.

G Nintedanib Nintedanib BIBF1202 BIBF 1202 (Free Acid Moiety) Nintedanib->BIBF1202 Esterase Cleavage Glucuronide BIBF 1202 Glucuronide BIBF1202->Glucuronide UGT Enzymes Excretion Fecal Excretion (>93%) Glucuronide->Excretion

Figure 2: Primary metabolic pathway of Nintedanib.

Protocols for Preclinical Pharmacokinetic Studies

This section outlines a standard protocol for a single-dose oral pharmacokinetic study of nintedanib in rats, utilizing this compound as an internal standard.

1. Experimental Workflow Overview

G cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Dosing 1. Dosing (Oral Gavage in Rats) Sampling 2. Serial Blood Sampling (Tail Vein/Jugular Vein) Dosing->Sampling Processing 3. Plasma Isolation (Centrifugation) Sampling->Processing Extraction 4. Sample Preparation (Protein Precipitation with IS) Processing->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis PK_Calc 6. PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Calc

Figure 3: Preclinical pharmacokinetic study workflow.

2. Materials and Reagents

  • Nintedanib reference standard

  • This compound (Internal Standard)

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle for dosing (e.g., 0.5% hydroxyethyl cellulose)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • K2-EDTA tubes for blood collection

  • Rat plasma (for calibration standards and quality controls)

3. Animal Dosing and Sample Collection

  • Acclimatize animals for at least 3 days prior to the study.

  • Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Prepare a nintedanib dosing formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).

  • Administer a single oral dose via gavage.

  • Collect blood samples (approx. 200 µL) into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation and Bioanalysis (LC-MS/MS)

  • Stock Solutions: Prepare 1 mg/mL stock solutions of nintedanib and this compound in a suitable solvent like methanol.

  • Working Solutions: Prepare serial dilutions of nintedanib for calibration curve standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC system.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.30 mL/min.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • MS System: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Nintedanib: m/z 540.3 → 113.1

      • This compound (IS): Hypothetical m/z 544.3 → 113.1 (or other stable fragment)

      • BIBF 1202 (Metabolite): m/z 526.3 → 113.0

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Nintedanib/Nintedanib-13C,d3) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression.

  • Quantify nintedanib concentrations in the unknown samples using the regression equation.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin):

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the curve from time 0 to infinity.

    • t1/2: Terminal elimination half-life.

    • CL/F: Apparent total clearance.

    • Vz/F: Apparent volume of distribution.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized for clear interpretation.

Table 1: Representative Pharmacokinetic Parameters of Nintedanib

ParameterUnitValue (Healthy Volunteers)Value (Rats)Reference
Tmax (oral)h2 - 4~0.5 - 2
t1/2 (terminal)h10 - 15Not specified
Absolute Bioavailability %~4.7Not specified
Plasma Protein Binding %~98>97
CL (Total Plasma Clearance)mL/min1390 (IV)High Clearance
Vss (Volume of Distribution)L1050 (IV)Widely Distributed
Primary Elimination Route -Fecal/BiliaryFecal/Biliary

Note: Data presented are compiled from various studies and may not be from a single head-to-head experiment. The use of this compound ensures the high quality of data generated in such preclinical studies.

References

Quantitative Analysis of Nintedanib in Human Plasma using Nintedanib-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Accurate quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantitative analysis of Nintedanib in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nintedanib-¹³C,d₃ as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of Nintedanib in human plasma.

Materials and Reagents
  • Nintedanib reference standard (≥98% purity)

  • Nintedanib-¹³C,d₃ (≥98% purity, isotopic purity ≥99%)[3][4][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K₂EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended for good separation.

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Nintedanib and Nintedanib-¹³C,d₃ in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Nintedanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Nintedanib-¹³C,d₃ stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Nintedanib from plasma.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Nintedanib-¹³C,d₃ internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the optimized chromatographic and mass spectrometric conditions.

ParameterCondition
HPLC/UHPLC Conditions
ColumnACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionStart with 95% A, decrease to 5% A over 2.5 min, hold for 1 min, then return to initial conditions.
Mass Spectrometer Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Nintedanibm/z 540.3 → 113.1
Nintedanib-¹³C,d₃m/z 544.3 → 116.1 (Predicted)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500°C

Data Presentation

The following tables present representative quantitative data for the bioanalytical method validation, demonstrating its performance and reliability.

Table 1: Calibration Curve and Linearity
Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 500y = 0.025x + 0.005> 0.995
Table 2: Accuracy and Precision
Quality Control Sample (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
1.5 (LQC)1.4898.7< 5< 7
75 (MQC)76.2101.6< 4< 6
400 (HQC)395.598.9< 3< 5

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Nintedanib in human plasma.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Nintedanib-¹³C,d₃) plasma->add_is add_acn Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Caption: Workflow for Nintedanib quantification in plasma.

Signaling Pathway of Nintedanib

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.

signaling cluster_receptors Tyrosine Kinase Receptors cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Fibrosis Fibrosis PDGFR->Fibrosis FGFR FGFR Proliferation Cell Proliferation FGFR->Proliferation Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits

Caption: Nintedanib's mechanism of action.

References

Application Notes and Protocols for Nintedanib Analysis Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Accurate quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Nintedanib-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for matrix effects and variability in sample preparation and instrument response. This results in enhanced accuracy, precision, and robustness of the analytical method.

These application notes provide detailed protocols for the preparation of plasma samples for the analysis of Nintedanib using a stable isotope-labeled internal standard. Three common and effective sample preparation techniques are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of Nintedanib in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. These values are compiled from various validated methods and serve as a general guideline.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL[1]
Upper Limit of Quantification (ULOQ)250 - 500 ng/mL[1][2]
Accuracy (% Bias)Within ±15% (85-115%)[3]
Precision (%RSD)< 15%[3]
Extraction Recovery> 85%
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Low2.0 - 5.095 - 105%< 10%
Medium20.0 - 10097 - 103%< 8%
High185 - 40098 - 102%< 5%

Experimental Protocols

Materials and Reagents
  • Nintedanib analytical standard

  • Nintedanib-d3 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

  • Centrifuge

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

  • Prepare Working Solutions:

    • Prepare a stock solution of Nintedanib and Nintedanib-d3 in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a working internal standard (IS) solution by diluting the Nintedanib-d3 stock solution with acetonitrile to a final concentration of 10 ng/mL.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of the working IS solution (acetonitrile containing Nintedanib-d3) to each tube.

    • Vortex mix for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT, reducing matrix effects.

  • Prepare Working Solutions:

    • Prepare stock and working solutions of Nintedanib and Nintedanib-d3 as described in the PPT protocol. The working IS solution can be prepared in water or a weak organic solvent.

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 10 µL of the working IS solution (Nintedanib-d3) and vortex.

    • Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Nintedanib and Nintedanib-d3 from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is another effective method for obtaining a clean sample extract.

  • Prepare Working Solutions:

    • Prepare stock and working solutions of Nintedanib and Nintedanib-d3 as described in the previous protocols.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

    • Add 10 µL of the working IS solution (Nintedanib-d3) and vortex.

    • Add 50 µL of 0.1 M sodium hydroxide to basify the sample and vortex.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex mix for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Mandatory Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample (100 µL) PPT_add Add Acetonitrile (300 µL with IS) Plasma->PPT_add Start SPE_pretreat Pre-treat Sample Plasma->SPE_pretreat Start LLE_add_base Add Base Plasma->LLE_add_base Start IS Nintedanib-d3 (SIL-IS) IS->PPT_add IS->SPE_pretreat IS->LLE_add_base PPT_vortex Vortex (1 min) PPT_add->PPT_vortex PPT_centrifuge Centrifuge (14,000 rpm, 10 min) PPT_vortex->PPT_centrifuge PPT_supernatant Collect Supernatant PPT_centrifuge->PPT_supernatant LCMS LC-MS/MS Analysis PPT_supernatant->LCMS SPE_load Load Sample SPE_pretreat->SPE_load SPE_condition Condition Cartridge SPE_condition->SPE_load SPE_wash Wash Cartridge SPE_load->SPE_wash SPE_elute Elute Analytes SPE_wash->SPE_elute SPE_evap Evaporate & Reconstitute SPE_elute->SPE_evap SPE_evap->LCMS LLE_add_solvent Add Extraction Solvent LLE_add_base->LLE_add_solvent LLE_vortex Vortex & Centrifuge LLE_add_solvent->LLE_vortex LLE_transfer Transfer Organic Layer LLE_vortex->LLE_transfer LLE_evap Evaporate & Reconstitute LLE_transfer->LLE_evap LLE_evap->LCMS

Caption: Workflow of sample preparation techniques for Nintedanib analysis.

LCMS_Signaling_Pathway cluster_sample Sample Extract cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Nintedanib + Nintedanib-d3 LC_Column C18 Reverse-Phase Column Sample->LC_Column Separation Chromatographic Separation LC_Column->Separation Elution Ion_Source Electrospray Ionization (ESI+) Separation->Ion_Source Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Quad2 Quadrupole 2 (Collision Cell - CID) Quad1->Quad2 m/z Nintedanib m/z Nintedanib-d3 Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Fragmentation Detector Detector Quad3->Detector Product Ions Data_System Data System Detector->Data_System Quantification Quantification (Peak Area Ratio) Data_System->Quantification

Caption: LC-MS/MS analysis workflow for Nintedanib quantification.

References

Application Notes and Protocols for Nintedanib-13C,d3 in In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Understanding the metabolic fate of Nintedanib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients. In vitro drug metabolism studies are essential tools in this characterization. The use of a stable isotope-labeled internal standard, such as Nintedanib-13C,d3, is critical for accurate quantification of the parent drug and its metabolites in complex biological matrices by mass spectrometry. These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of Nintedanib.

Metabolic Pathways of Nintedanib

Nintedanib undergoes extensive metabolism, primarily through two main pathways:

  • Esterase-mediated hydrolysis: The major metabolic pathway is the cleavage of the methyl ester moiety by carboxylesterase 1 (CES1) to form the free acid metabolite, BIBF 1202.[1]

  • Glucuronidation: The resulting BIBF 1202 is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form a glucuronide conjugate.[1][2]

  • CYP450-mediated oxidation: A minor pathway, accounting for approximately 5% of the biotransformation, involves cytochrome P450 enzymes, with CYP3A4 being the predominant isoform. This pathway leads to oxidative metabolites.

Data Presentation: In Vitro Metabolism of Nintedanib

The following tables summarize key quantitative data for the in vitro metabolism of Nintedanib.

ParameterIn Vitro SystemValueEnzyme(s) Involved
Nintedanib Hydrolysis
Intrinsic Clearance (CLint)Human Liver Microsomes (HLM)102.8 ± 18.9 µL/min/mg proteinCES1
BIBF 1202 Glucuronidation
Intrinsic Clearance (CLint)Human Liver Microsomes (HLM)3.6 ± 0.3 µL/min/mg proteinUGT1A1
Intrinsic Clearance (CLint)Human Intestinal Microsomes1.5 ± 0.06 µL/min/mg proteinUGT1A7, UGT1A8, UGT1A10

Note: Specific Km and Vmax values for these reactions were not available in the reviewed literature. Intrinsic clearance provides a measure of the inherent ability of the enzymes to metabolize the substrate.

Experimental Protocols

Metabolic Stability of Nintedanib in Human Liver Microsomes (HLM)

This protocol determines the rate at which Nintedanib is metabolized by HLM, providing an estimate of its intrinsic clearance.

Materials:

  • Nintedanib

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Nintedanib (e.g., 1 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

    • Dilute HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

  • Incubation:

    • In microcentrifuge tubes, pre-warm the HLM suspension at 37°C for 5 minutes.

    • Add Nintedanib to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Nintedanib concentration at each time point.

    • The peak area ratio of Nintedanib to this compound is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining Nintedanib against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Metabolite Identification of Nintedanib in HLM

This protocol aims to identify the metabolites of Nintedanib formed by HLM.

Materials:

  • Same as for the metabolic stability assay.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Protocol:

  • Incubation:

    • Follow the incubation procedure described in the metabolic stability protocol, but use a higher concentration of Nintedanib (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.

    • Include a control incubation without NADPH to differentiate between CYP-mediated and non-CYP-mediated metabolism.

  • Sample Preparation:

    • Terminate the reaction and prepare the sample as described previously.

  • LC-HRMS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system.

    • Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent drug and its metabolites.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Compare the chromatograms of the samples with and without NADPH to identify NADPH-dependent metabolites.

    • Propose metabolite structures based on the accurate mass measurements and fragmentation patterns. Common metabolic transformations for Nintedanib include hydrolysis, glucuronidation, hydroxylation, and demethylation.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Metabolism of Nintedanib prep Reagent Preparation (Nintedanib, this compound, HLM, NADPH) incubate Incubation at 37°C (HLM + Nintedanib + NADPH) prep->incubate terminate Reaction Termination (Acetonitrile + Internal Standard) incubate->terminate process Sample Processing (Vortex, Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Metabolic Stability / Metabolite ID) analyze->data G cluster_pathway Nintedanib Metabolic Pathway Nintedanib Nintedanib BIBF1202 BIBF 1202 (Free Acid Metabolite) Nintedanib->BIBF1202 CES1 (Major) Oxidative Oxidative Metabolites Nintedanib->Oxidative CYP3A4 (Minor) Glucuronide BIBF 1202 Glucuronide BIBF1202->Glucuronide UGTs (1A1, 1A7, 1A8, 1A10)

References

Application Note: High-Throughput Screening for Modulators of Nintedanib Cellular Uptake using Stable Isotope-Labeled Nintedanib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a high-throughput screening (HTS) assay for the identification of compounds that modulate the cellular uptake of Nintedanib, a potent tyrosine kinase inhibitor. The assay utilizes Nintedanib-13C,d3 as a stable isotope-labeled internal standard for accurate quantification of intracellular Nintedanib concentrations by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocol is optimized for a 96-well plate format, making it suitable for screening large compound libraries. This method provides a robust and reliable tool for researchers in drug discovery and development to investigate potential drug-drug interactions or identify new therapeutic agents that may affect Nintedanib's efficacy.

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and in combination with docetaxel for non-small cell lung cancer (NSCLC).[2][3] Nintedanib competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][2]

The cellular uptake and efflux of Nintedanib are critical determinants of its therapeutic efficacy and potential for drug-drug interactions. P-glycoprotein (P-gp) and CYP3A4 are known to be involved in the metabolism and transport of Nintedanib. Therefore, a high-throughput assay to screen for compounds that modulate Nintedanib's intracellular concentration is of significant interest. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification in complex biological matrices by mass spectrometry, as it corrects for variability in sample preparation and instrument response.

This application note provides a detailed protocol for a cell-based HTS assay to identify modulators of Nintedanib uptake using UPLC-MS/MS for detection.

Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effect by inhibiting key signaling pathways involved in fibrosis and angiogenesis. It primarily targets VEGFR, FGFR, and PDGFR, preventing their autophosphorylation and blocking downstream signaling through cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This ultimately leads to reduced proliferation and migration of fibroblasts and endothelial cells.

Nintedanib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Protocol

This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other plate formats.

Materials and Reagents:

  • Human lung adenocarcinoma cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Nintedanib

  • This compound (Internal Standard)

  • Compound library for screening

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • 96-well cell culture plates

  • 96-well deep-well plates for sample processing

Instrumentation:

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

  • UPLC column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Automated liquid handler (optional, but recommended for HTS)

  • Centrifuge with a plate rotor

  • Plate sealer

Experimental Workflow:

HTS Experimental Workflow A 1. Cell Seeding Seed A549 cells into a 96-well plate (24h) B 2. Compound Treatment Add library compounds (test compounds) and controls A->B C 3. Nintedanib Addition Add Nintedanib to all wells (except blanks) B->C D 4. Incubation Incubate for a defined period (e.g., 1 hour) C->D E 5. Cell Lysis & Protein Precipitation Add ice-cold ACN with This compound (IS) D->E F 6. Centrifugation Pellet cell debris E->F G 7. Supernatant Transfer Transfer supernatant to a new 96-well plate F->G H 8. UPLC-MS/MS Analysis Quantify intracellular Nintedanib G->H

References

Application Notes and Protocols for UPLC-MS/MS Quantification of Nintedanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1] It functions by targeting multiple receptor tyrosine kinases, primarily vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[2] Accurate quantification of Nintedanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of Nintedanib in plasma.

Signaling Pathways of Nintedanib

Nintedanib exerts its therapeutic effects by inhibiting the signaling pathways of key growth factor receptors involved in angiogenesis and fibrosis.[3][4] By binding to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, Nintedanib blocks the autophosphorylation and downstream signaling cascades, which ultimately inhibits the proliferation and migration of fibroblasts and endothelial cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PLCg FGFR->PI3K Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified signaling pathway of Nintedanib's mechanism of action.

UPLC-MS/MS Analytical Method

This method is designed for the sensitive and selective quantification of Nintedanib in plasma samples.

Experimental Workflow

The overall experimental workflow for the quantification of Nintedanib is depicted below.

G Sample Plasma Sample (e.g., 100 µL) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation IS Internal Standard (e.g., Diazepam) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Analysis Data Acquisition and Quantification Injection->Analysis

Figure 2: Experimental workflow for Nintedanib quantification.

Materials and Reagents
  • Nintedanib reference standard

  • Internal Standard (IS), e.g., Diazepam or Carbamazepine

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Triple quadrupole) with an electrospray ionization (ESI) source.

Sample Preparation Protocol

A protein precipitation method is commonly used for sample preparation due to its simplicity and efficiency.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Diazepam at a suitable concentration).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
ParameterValue
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Gradient A gradient elution is typically used. For example: Start with 95% A, decrease to 5% A over 2 minutes, hold for 0.5 minutes, and then return to initial conditions.
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Run Time Approximately 3-5 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
MRM Transitions See Table 1

Table 1: MRM Transitions for Nintedanib and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nintedanib540.3113.1
Nintedanib Metabolite (BIBF 1202)526.3113.0
Diazepam (IS)285.2193.1
Carbamazepine (IS)237.1194.1

Note: The optimal MS parameters may vary depending on the instrument used and should be optimized accordingly.

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters from Literature

ParameterTypical Range/Value
Linearity Range 0.1 - 500 ng/mL or 1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Quantitative Data Summary

The following tables summarize quantitative data from various published UPLC-MS/MS methods for Nintedanib quantification.

Table 3: Chromatographic and Mass Spectrometric Parameters

ReferenceUPLC ColumnMobile PhaseInternal StandardMRM Transition (Nintedanib)
Xu et al. (2015)ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Acetonitrile and 1% formic acid in waterDiazepam540.3 → 113.0
Ding et al. (2015)ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Acetonitrile and 0.1% formic acid in waterCarbamazepine540.3 → 113.1
Li et al. (2016)ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Acetonitrile and 0.1% formic acid in waterDiazepam540.3 → 113.1

Table 4: Method Performance Characteristics

ReferenceLinearity (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Xu et al. (2015)0.1 - 5000.1< 9.8< 11.2-6.7 to 8.0
Ding et al. (2015)1 - 10001< 15< 15Within ±15
Li et al. (2016)1.0 - 2001.0< 10.8< 10.8-11.9 to 10.4

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of Nintedanib in plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. Proper method validation is essential to ensure reliable and accurate results.

References

Application Notes and Protocols for Nintedanib in Tissue Distribution and Bioaccumulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in the pathogenesis of fibrotic diseases and cancer.[1] Understanding the tissue distribution and potential for bioaccumulation of Nintedanib is critical for evaluating its efficacy and safety profile. These application notes provide a summary of available data on Nintedanib's tissue distribution and detailed protocols for conducting such studies.

While the specific isotopically labeled form, Nintedanib-13C,d3, is not typically used for in vivo distribution studies, it plays a crucial role as an internal standard for the accurate quantification of Nintedanib in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols provided herein are applicable for studies involving unlabeled Nintedanib, with this compound used in the analytical phase.

Mechanism of Action of Nintedanib

Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several key kinases.[1] This inhibition blocks downstream signaling cascades that are crucial for the proliferation and migration of fibroblasts, as well as angiogenesis.[1][2] The primary targets of Nintedanib include:

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Non-receptor tyrosine kinases such as Src, Lck, and Lyn [1]

By inhibiting these pathways, Nintedanib effectively attenuates the fibrotic processes in tissues like the lungs.

Nintedanib Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) PDGFR->Downstream Activates FGFR FGFR FGFR->Downstream Activates VEGFR VEGFR VEGFR->Downstream Activates Nintedanib Nintedanib ATP_Pocket ATP Binding Pocket Nintedanib->ATP_Pocket Binds to Src Src/Lck/Lyn Nintedanib->Src ATP_Pocket->PDGFR ATP_Pocket->FGFR ATP_Pocket->VEGFR Proliferation Fibroblast Proliferation & Migration, Angiogenesis Downstream->Proliferation Promotes Src->Downstream

Caption: Nintedanib's mechanism of action targeting key tyrosine kinases.

Quantitative Tissue Distribution Data

Tissue distribution studies are essential to determine the extent and rate of a drug's distribution to various tissues and to identify potential sites of accumulation. The following tables summarize the quantitative tissue distribution of Nintedanib in mice following oral administration, as determined by UPLC-MS/MS.

Table 1: Nintedanib Concentration in Mouse Tissues Over Time

Time (hours)Heart (ng/g)Liver (ng/g)Spleen (ng/g)Lung (ng/g)Kidney (ng/g)Brain (ng/g)
0.25135.6 ± 28.41289.5 ± 210.789.7 ± 15.3289.4 ± 45.1456.2 ± 78.935.8 ± 7.2
0.5210.3 ± 45.81876.3 ± 301.5154.2 ± 30.9412.8 ± 67.3678.4 ± 110.255.1 ± 11.4
1188.9 ± 39.21654.8 ± 280.4132.7 ± 25.1356.7 ± 58.9589.1 ± 99.848.6 ± 9.7
2112.4 ± 22.71023.1 ± 180.981.5 ± 14.8218.5 ± 40.2360.7 ± 65.429.8 ± 6.1
456.8 ± 10.1512.6 ± 95.341.2 ± 8.3110.4 ± 21.5182.1 ± 33.715.2 ± 3.4
815.3 ± 3.8138.5 ± 28.711.1 ± 2.929.8 ± 6.449.2 ± 10.14.1 ± 1.2
124.2 ± 1.137.9 ± 8.13.0 ± 0.98.1 ± 2.113.4 ± 3.21.1 ± 0.4

Data presented as mean ± standard deviation (SD).

Table 2: Tissue-to-Plasma Concentration Ratios of Nintedanib

Time (hours)HeartLiverSpleenLungKidneyBrain
0.250.898.480.591.903.000.24
0.51.059.380.772.063.390.28
10.988.570.691.853.050.25
20.887.990.641.712.820.23
40.817.320.591.582.600.22
80.736.590.531.422.340.20
120.655.830.461.252.060.17

These data indicate that Nintedanib is rapidly and widely distributed into various tissues, with the highest concentrations observed in the liver, a major site of metabolism. The concentration in the brain is consistently low, suggesting limited ability to cross the blood-brain barrier.

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection

This protocol describes a typical tissue distribution study in rodents.

Tissue_Distribution_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage of Nintedanib Solution Fasting->Dosing Sacrifice Euthanasia at Pre-defined Time Points Dosing->Sacrifice Collection Tissue & Blood Collection Sacrifice->Collection Processing Tissue Homogenization & Plasma Separation Collection->Processing Storage Storage at -80°C Processing->Storage

Caption: Experimental workflow for an in-vivo tissue distribution study.

Materials:

  • Nintedanib

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

  • Male Sprague-Dawley rats or BALB/c mice

  • Oral gavage needles

  • Surgical instruments for dissection

  • Centrifuge tubes

  • Homogenizer

  • -80°C freezer

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing Formulation: Prepare a homogenous suspension of Nintedanib in the chosen vehicle.

  • Dosing: Administer a single oral dose of the Nintedanib formulation to the animals via gavage.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose), euthanize a subset of animals.

  • Blood Collection: Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Collection: Perfuse the animals with saline to remove residual blood from the tissues. Carefully dissect, weigh, and collect the tissues of interest (e.g., liver, lung, kidney, heart, spleen, brain).

  • Sample Storage: Immediately freeze all plasma and tissue samples at -80°C until analysis.

Analytical Phase: UPLC-MS/MS Quantification of Nintedanib

This protocol outlines the quantification of Nintedanib in tissue homogenates and plasma.

Analytical_Workflow SamplePrep Sample Preparation (Protein Precipitation) IS_Spike Spike with Internal Standard (this compound) SamplePrep->IS_Spike Centrifugation Centrifugation IS_Spike->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Caption: Analytical workflow for Nintedanib quantification by UPLC-MS/MS.

Materials:

  • Tissue homogenates and plasma samples

  • Nintedanib analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Tissue Homogenization: Homogenize the weighed tissue samples with a specific volume of saline or buffer.

  • Sample Preparation:

    • To an aliquot of plasma or tissue homogenate, add the internal standard solution (this compound).

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • UPLC Separation:

    • Transfer the supernatant to a UPLC vial.

    • Inject an aliquot onto a C18 reverse-phase column.

    • Use a gradient mobile phase, for example, starting with a higher percentage of aqueous phase (e.g., 0.1% formic acid in water) and ramping up the organic phase (e.g., acetonitrile).

  • MS/MS Detection:

    • Perform detection using a tandem mass spectrometer in positive ion mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for Nintedanib and its internal standard. For example:

      • Nintedanib: m/z 540.3 → 113.1

      • This compound: (adjust mass for isotopic labels)

  • Quantification:

    • Construct a calibration curve using standard solutions of Nintedanib of known concentrations.

    • Calculate the concentration of Nintedanib in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Bioaccumulation Potential

Based on the available pharmacokinetic data, Nintedanib has a terminal elimination half-life of approximately 10-15 hours. Repeated dosing studies have shown that accumulation after twice-daily administration is negligible. The rapid metabolism and excretion, primarily through feces, suggest a low potential for long-term bioaccumulation in most tissues. However, specific tissue binding and slower clearance from certain compartments cannot be entirely ruled out without dedicated long-term bioaccumulation studies.

Conclusion

The provided data and protocols offer a comprehensive guide for researchers investigating the tissue distribution of Nintedanib. Accurate quantification using UPLC-MS/MS with a stable isotope-labeled internal standard like this compound is crucial for reliable results. The evidence suggests that Nintedanib is widely distributed in the body but does not significantly penetrate the central nervous system and has a low potential for bioaccumulation. These findings are vital for the continued development and clinical application of Nintedanib.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nintedanib-13C,d3 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the detection of Nintedanib and its stable isotope-labeled internal standard, Nintedanib-13C,d3. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized quantitative parameters to ensure accurate and robust bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring Nintedanib and this compound?

A1: For quantitative analysis using tandem mass spectrometry, the recommended multiple reaction monitoring (MRM) transitions are summarized in the table below. These transitions have been selected for their specificity and sensitivity in complex biological matrices.

Q2: I am observing a weak or no signal for this compound. What are the possible causes?

A2: A weak or absent signal for the internal standard can stem from several factors. First, verify the correct preparation of the this compound working solution and ensure it has been correctly added to the samples. Second, confirm that the mass spectrometer is set to monitor the correct precursor and product ions for the internal standard (see Table 1). Finally, investigate potential issues with the electrospray ionization, such as ion suppression, or problems with the LC separation.

Q3: My calibration curve for Nintedanib is non-linear. What should I investigate?

A3: Non-linearity in the calibration curve can be caused by a variety of issues. Ensure that the concentration range of your calibration standards is appropriate for the expected sample concentrations and the linear range of the instrument. Investigate for potential matrix effects, which can cause ion suppression or enhancement, particularly at higher concentrations. Also, verify the accuracy of your standard dilutions and the stability of Nintedanib in the matrix and solvent.

Q4: I'm seeing significant peak tailing for Nintedanib. How can I improve the peak shape?

A4: Peak tailing for Nintedanib, a basic compound, can often be attributed to secondary interactions with residual silanols on the HPLC column. To mitigate this, consider using a column with advanced end-capping or a hybrid particle technology. Additionally, optimizing the mobile phase by adjusting the pH with a suitable buffer (e.g., ammonium formate) can help to reduce these secondary interactions and improve peak symmetry.

Quantitative Data Summary

The following table provides the optimized mass spectrometry parameters for the detection of Nintedanib and its internal standard, this compound. These parameters should serve as a starting point for method development and can be further fine-tuned based on the specific instrumentation and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Nintedanib540.3113.135 - 4580 - 100
This compound544.3113.135 - 4580 - 100

Note: The exact values for Collision Energy and Declustering Potential may require optimization based on the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Nintedanib from plasma samples is protein precipitation.

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

  • Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography Method

A reversed-phase liquid chromatography method is typically employed for the separation of Nintedanib.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Troubleshooting Guides

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the LC-MS/MS analysis of Nintedanib.

TroubleshootingWorkflow cluster_signal No or Low Signal cluster_peak Poor Peak Shape start Start Troubleshooting issue Identify Issue (e.g., No/Low Signal, Poor Peak Shape) start->issue check_is Check Internal Standard Preparation & Addition issue->check_is Signal Issue check_column Evaluate Column Performance (Age, Contamination) issue->check_column Peak Shape Issue check_ms Verify MS Parameters (Precursor/Product Ions) check_is->check_ms check_source Investigate Ion Source (Spray, Temperature) check_ms->check_source check_lc Check LC System (Leaks, Flow Rate) check_source->check_lc solution Implement Solution & Re-evaluate check_lc->solution check_mobile_phase Optimize Mobile Phase (pH, Organic Ratio) check_column->check_mobile_phase check_injection Assess Injection Solvent (Strength Mismatch) check_mobile_phase->check_injection check_injection->solution

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Troubleshooting Signaling Pathways for Method Optimization

This diagram illustrates the interconnected factors that influence the final analytical signal in an LC-MS/MS experiment. Optimizing each stage is critical for achieving a robust and sensitive method.

SignalingPathways cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Result Matrix Biological Matrix Extraction Extraction Efficiency Matrix->Extraction Cleanup Sample Cleanup Extraction->Cleanup Separation Chromatographic Separation Cleanup->Separation PeakShape Peak Shape Separation->PeakShape Ionization Ionization Efficiency PeakShape->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Signal Final Signal Intensity & S/N Ratio Detection->Signal

Caption: Key stages influencing the final analytical signal in LC-MS/MS.

Technical Support Center: Overcoming Nintedanib-13C,d3 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Nintedanib-13C,d3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a stable isotope-labeled version of Nintedanib, a small molecule tyrosine kinase inhibitor.[1][2][] The labeling with Carbon-13 and deuterium allows it to be used as an internal standard for quantitative analysis in techniques like mass spectrometry (NMR, GC-MS, or LC-MS) or as a tracer in metabolic studies.[2]

Q2: What are the known solubility characteristics of Nintedanib?

A2: Nintedanib is a lipophilic compound with poor aqueous solubility, particularly at neutral and alkaline pH.[4] Its solubility is pH-dependent, increasing significantly in acidic conditions (pH < 3). The esilate salt of Nintedanib is more soluble in water compared to the free base.

Q3: How does the solubility of this compound compare to unlabeled Nintedanib?

A3: The isotopic labeling in this compound is not expected to significantly alter its physicochemical properties, including solubility, compared to the unlabeled compound. Therefore, it is also considered to have poor aqueous solubility. Commercially available this compound is often supplied as a solid powder soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

Q4: What are the main challenges when preparing aqueous solutions of this compound for in vitro experiments?

A4: The primary challenge is its low intrinsic aqueous solubility, which can lead to precipitation, inaccurate concentrations, and unreliable experimental results. This is particularly problematic when preparing stock solutions and diluting them into aqueous cell culture media or buffers with a physiological pH.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.

Cause: The compound is poorly soluble in aqueous solutions at neutral pH. When a concentrated DMSO stock is diluted, the solvent environment changes drastically, causing the compound to precipitate out of the solution.

Solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and its effects on experimental outcomes.

  • Use a Co-solvent System: Prepare the stock solution in a mixture of DMSO and other organic solvents like ethanol or polyethylene glycol (PEG). A suggested injection formulation for in vivo use which can be adapted for in vitro work is a mixture of DMSO, PEG300, and Tween 80.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes help in keeping the compound in solution.

  • Warming the Solution: Gently warming the solution may aid in dissolution. However, be cautious about the temperature stability of this compound.

Issue 2: Inconsistent results in cell-based assays.

Cause: This could be due to variable concentrations of the active compound resulting from precipitation or adsorption to plasticware.

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. Centrifuge the solution and use the supernatant if slight precipitation is observed, and re-quantify the concentration if necessary.

  • Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.5%), in the final aqueous solution can help to increase the solubility and prevent precipitation.

  • Formulation as a Solid Dispersion: For more advanced applications, consider preparing an amorphous solid dispersion of this compound with a polymer like polyvinylpyrrolidone (PVP). This can significantly enhance its dissolution rate and bioavailability.

  • Self-Microemulsifying Drug Delivery System (SMEDDS): Developing a SMEDDS formulation can improve the solubility and permeability of Nintedanib.

Quantitative Data Summary

Solvent/SystempHSolubility of NintedanibReference
Water5.72.8 mg/mL (esilate salt)
Aqueous Buffer< 3Increased solubility
PBS6.8~12 µg/mL
PBS7.4~5 µg/mL
PBS with 0.5% Tween 806.8441.67 µg/mL
PBS with 0.5% Tween 807.4132.42 µg/mL
Dimethyl Sulfoxide (DMSO)-~25 g/L
Methanol-High solubility
N-methylpyrrolidone-High solubility
Propylene Glycol-Good solubility

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 543.64 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent/Surfactant System

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Tween 80

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a stock solution of 10% Tween 80 in sterile water.

  • To prepare a 10 µM working solution of this compound in PBS with 0.1% Tween 80 and 0.1% DMSO: a. In a sterile tube, add 989 µL of PBS. b. Add 10 µL of the 10% Tween 80 stock solution and mix well. c. Add 1 µL of the 10 mM this compound DMSO stock solution.

  • Vortex the final solution immediately and thoroughly.

  • Visually inspect for any signs of precipitation. This method can be adapted for different final concentrations and aqueous media.

Visualizations

Nintedanib Mechanism of Action

Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling pathways of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). This inhibition prevents the proliferation and migration of fibroblasts, which are key processes in the development of fibrosis.

Nintedanib_Mechanism_of_Action cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_signaling Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Signaling Signaling Cascades (e.g., MAPK, PI3K) VEGFR->Signaling FGFR->Signaling PDGFR->Signaling Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Response Fibroblast Proliferation & Migration Signaling->Response

Caption: Nintedanib inhibits key tyrosine kinase receptors.

Experimental Workflow for Solubility Enhancement

This workflow outlines the steps to systematically address the solubility issues of this compound in aqueous solutions for experimental use.

Solubility_Workflow Start Start: this compound Powder PrepareStock Prepare Concentrated Stock in DMSO Start->PrepareStock Dilute Dilute into Aqueous Medium PrepareStock->Dilute CheckPrecipitation Check for Precipitation Dilute->CheckPrecipitation NoPrecipitation No Precipitation: Proceed with Experiment CheckPrecipitation->NoPrecipitation No Precipitation Precipitation Occurs CheckPrecipitation->Precipitation Yes Troubleshoot Troubleshooting Options Precipitation->Troubleshoot Option1 Decrease Final DMSO Concentration Troubleshoot->Option1 Option2 Use Co-solvents (e.g., PEG, Ethanol) Troubleshoot->Option2 Option3 Add Surfactant (e.g., Tween 80) Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: Workflow for improving this compound solubility.

References

Technical Support Center: Nintedanib-13C,d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nintedanib-13C,d3. It focuses on assessing and ensuring the stability of this stable isotope-labeled internal standard in various biological matrices during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices crucial?

A1: this compound is a stable isotope-labeled version of Nintedanib, used as an internal standard (IS) for the accurate quantification of Nintedanib in biological samples.[1][2] The core assumption in bioanalytical methods using a stable isotope-labeled IS is that the analyte and the IS behave identically during sample preparation, chromatography, and ionization. If this compound is unstable and degrades during any of these steps, the analyte-to-IS peak area ratio will be altered, leading to inaccurate and unreliable quantification of Nintedanib. Therefore, establishing its stability under various experimental conditions is a critical component of bioanalytical method validation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions, typically prepared in DMSO, at -20°C for up to one month or at -80°C for up to six months.[1][3] It is crucial to aliquot the stock solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[1]

Q3: How is the stability of this compound expected to compare to unlabeled Nintedanib?

A3: The stability of this compound is expected to be identical to that of unlabeled Nintedanib. The incorporation of stable isotopes (13C and deuterium) does not significantly alter the chemical reactivity of the molecule under typical physiological and experimental conditions. Therefore, data from forced degradation and stability studies of Nintedanib can be used to infer the stability of its isotopically labeled counterpart.

Q4: Under what conditions is Nintedanib (and by extension, this compound) known to be unstable?

A4: Forced degradation studies on Nintedanib have shown that it is susceptible to degradation under acidic and oxidative conditions. It is relatively stable under neutral, basic, thermal, and photolytic stress. Therefore, it is important to avoid prolonged exposure to strong acids and oxidizing agents during sample collection, processing, and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or decreasing this compound peak area across a batch of samples. Degradation during sample processing (short-term/bench-top instability). Minimize the time samples are at room temperature. Process samples on an ice bath. Verify the pH of all solutions used in the extraction process to ensure they are not strongly acidic.
Repeated freeze-thaw cycles of stock or working solutions. Always use freshly prepared working solutions or aliquot stock solutions to avoid multiple freeze-thaw cycles.
Post-preparative instability in the autosampler. Evaluate the stability of the extracted samples in the autosampler over the expected run time. If degradation is observed, consider cooling the autosampler or reducing the batch size.
High variability in QC sample results for this compound. Long-term storage instability. Confirm that the storage temperature for your biological samples has been consistently maintained. Re-validate the long-term stability for the specific matrix and storage conditions if necessary.
Matrix effects. The biological matrix itself can sometimes contribute to degradation. Evaluate stability in at least two different lots of the biological matrix.
Appearance of unexpected peaks related to this compound. Degradation of the internal standard. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on this compound to identify potential degradation products and their retention times. This can help confirm if the unexpected peaks are related to the IS.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for the desired number of cycles (typically three to five).

  • After the final thaw, process the samples alongside freshly prepared calibration standards and a set of control QC samples (that have not undergone freeze-thaw cycles).

  • Analyze the samples using a validated LC-MS/MS method.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling and preparation time.

Methodology:

  • Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.

  • Leave the spiked samples at room temperature for a predefined period (e.g., 4, 8, 12, or 24 hours).

  • At each time point, process at least three aliquots for each concentration level.

  • Analyze the processed samples with freshly prepared calibration standards.

  • The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Protocol 3: Assessment of Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix when stored at a specific temperature for an extended period.

Methodology:

  • Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.

  • Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples (at least three replicates per concentration).

  • Allow the samples to thaw completely and process them alongside freshly prepared calibration standards and QC samples.

  • Analyze using a validated LC-MS/MS method.

  • The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

While specific quantitative stability data for this compound in various biological matrices is not extensively published, the stability is expected to mirror that of Nintedanib. The following table summarizes the stability of Nintedanib in human plasma, which can be used as a strong indicator for the stability of this compound.

Stability Test Matrix Condition Duration Result (% Recovery vs. Nominal) Reference
Freeze-ThawHuman Plasma3 cycles at -20°C and -70°C3 cyclesWithin ±15%Inferred from standard bioanalytical validation practices
Short-Term (Bench-Top)Human PlasmaRoom TemperatureUp to 24 hoursWithin ±15%Inferred from standard bioanalytical validation practices
Long-TermHuman Plasma-20°CAt least 1 monthWithin ±15%
Long-TermHuman Plasma-80°CAt least 6 monthsWithin ±15%
Post-PreparativeExtracted Plasma SamplesAutosampler at 4°CUp to 48 hoursWithin ±15%Inferred from standard bioanalytical validation practices

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis spike Spike Biological Matrix with this compound aliquot Aliquot Samples spike->aliquot ft Freeze-Thaw Cycles aliquot->ft st Short-Term (Bench-Top) aliquot->st lt Long-Term Storage aliquot->lt process Sample Processing (e.g., Protein Precipitation) ft->process st->process lt->process lcms LC-MS/MS Analysis process->lcms data Data Evaluation lcms->data

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent IS Peak Area Observed check_ft Review Freeze-Thaw Cycles of Stocks and Samples start->check_ft check_bt Assess Bench-Top Handling Time and Temperature start->check_bt check_pp Evaluate Post-Preparative Stability in Autosampler start->check_pp check_lt Verify Long-Term Storage Conditions start->check_lt resolve_ft Aliquot Stocks, Minimize Sample Thawing check_ft->resolve_ft Exceeded? resolve_bt Process on Ice, Minimize Exposure to Room Temp check_bt->resolve_bt Prolonged? resolve_pp Cool Autosampler, Reduce Batch Size check_pp->resolve_pp Unstable? resolve_lt Confirm Storage Integrity, Re-validate if Needed check_lt->resolve_lt Inconsistent?

References

Minimizing ion suppression effects with Nintedanib-13C,d3 in LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Nintedanib using its stable isotope-labeled internal standard, Nintedanib-13C,d3.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to ion suppression in your LC-MS experiments.

Issue 1: Poor Sensitivity or Inconsistent Results for Nintedanib

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Nintedanib and its internal standard in the mass spectrometer's ion source.

Systematic Troubleshooting Workflow

start Start: Inconsistent Results or Low Sensitivity check_is Review this compound Response Consistency start->check_is infusion_exp Perform Post-Column Infusion Experiment check_is->infusion_exp IS response is low or variable identify_suppression Identify Retention Time of Ion Suppression Zone infusion_exp->identify_suppression optimize_chrom Optimize Chromatography (Gradient, Column) identify_suppression->optimize_chrom Suppression co-elutes with Nintedanib optimize_sample_prep Improve Sample Preparation (e.g., SPE over PPT) identify_suppression->optimize_sample_prep Broad or severe suppression observed reassess Re-evaluate Matrix Effect optimize_chrom->reassess optimize_sample_prep->reassess end_ok Problem Resolved reassess->end_ok Matrix effect within acceptable limits end_nok Further Investigation Needed reassess->end_nok Matrix effect still high

Caption: Troubleshooting workflow for ion suppression.

Step 1: Assess Ion Suppression with a Post-Column Infusion Experiment This experiment helps to pinpoint the regions in your chromatogram where ion suppression is occurring.

  • Procedure: Continuously infuse a standard solution of Nintedanib and this compound into the LC eluent stream post-column, just before the mass spectrometer. Inject a blank, extracted matrix sample (e.g., plasma).

  • Interpretation: A stable baseline signal should be observed. Any significant drop in this baseline indicates the elution of matrix components that cause ion suppression.

Step 2: Enhance Sample Preparation If ion suppression is confirmed, improving the sample cleanup is crucial to remove interfering matrix components.[1]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in significant residual matrix components, such as phospholipids, leading to a higher risk of ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more time-consuming and requires optimization of solvent systems.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing salts, phospholipids, and other interferences.[3] This is often the most effective method for minimizing matrix effects.

Step 3: Optimize Chromatographic Conditions Proper chromatographic separation can resolve Nintedanib and this compound from the interfering matrix components.

  • Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from the suppression zone identified in the post-column infusion experiment.

  • Change the Stationary Phase: Employing a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can alter selectivity and improve separation.[4]

  • Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.

Issue 2: Inconsistent Nintedanib/Nintedanib-13C,d3 Peak Area Ratios

Even with a stable isotope-labeled internal standard, variability in the peak area ratio can occur, suggesting that the ion suppression is not being adequately compensated for.

Troubleshooting Logic

start Start: Inconsistent Peak Area Ratios check_coelution Verify Analyte and IS Co-elution start->check_coelution check_is_conc Review IS Concentration check_coelution->check_is_conc Co-elution Confirmed optimize_chrom Adjust Chromatography for Complete Co-elution check_coelution->optimize_chrom Partial Separation Observed check_matrix_variability Assess Matrix Variability (Different Lots) check_is_conc->check_matrix_variability Concentration is Appropriate optimize_is_conc Optimize IS Concentration to Avoid Self-Suppression check_is_conc->optimize_is_conc Concentration is Too High improve_sample_prep Implement More Robust Sample Preparation (SPE) check_matrix_variability->improve_sample_prep High Lot-to-Lot Variability end Consistent Ratios Achieved check_matrix_variability->end Variability is Low optimize_chrom->end optimize_is_conc->end improve_sample_prep->end

Caption: Logic for troubleshooting inconsistent peak area ratios.

  • Ensure Complete Co-elution: While stable isotope-labeled standards are designed to co-elute, minor differences in retention time can lead to differential ion suppression. Adjusting the chromatography may be necessary to ensure perfect co-elution.

  • Optimize Internal Standard Concentration: An excessively high concentration of this compound can cause ion suppression of the analyte itself. It is important to use a concentration that provides a robust signal without saturating the detector or causing self-suppression.

  • Evaluate Matrix Variability: The composition of biological matrices can vary between different lots or individuals. If inconsistent ratios are observed, it may be necessary to evaluate the matrix effect across multiple sources of blank matrix to ensure the method is rugged.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Nintedanib analysis? A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, like Nintedanib, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.

Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression? A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression. Because this compound has nearly identical physicochemical properties to Nintedanib, it co-elutes during chromatography and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression is normalized, leading to more accurate and precise results.

Q3: Which sample preparation method is best for minimizing ion suppression for Nintedanib in plasma? A3: While protein precipitation (PPT) is a common and simple technique, it is often insufficient for removing all interfering matrix components, especially phospholipids. Solid-Phase Extraction (SPE) is generally the most effective method for producing cleaner sample extracts and minimizing ion suppression for Nintedanib analysis in plasma.[5]

Q4: What are the typical mass transitions (MRM) for Nintedanib and its metabolite? A4: Based on published literature, typical multiple reaction monitoring (MRM) transitions for Nintedanib and its main metabolite, BIBF 1202, in positive electrospray ionization mode are:

  • Nintedanib: m/z 540.3 → 113.1

  • BIBF 1202 (metabolite): m/z 526.3 → 113.0

Q5: Can the concentration of the this compound internal standard affect the results? A5: Yes. While a SIL-IS is crucial, its concentration must be optimized. An overly high concentration of the internal standard can compete with the analyte for ionization, leading to suppression of the analyte signal and a non-linear response.

Data Presentation

The following tables summarize quantitative data from various studies on Nintedanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods for Nintedanib Analysis

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%15-30% (Suppression)Fast, simple, inexpensiveHigh ion suppression risk
Liquid-Liquid Extraction (LLE) 80-95%5-15% (Suppression)Cleaner than PPTMore labor-intensive, solvent use
Solid-Phase Extraction (SPE) >95%<5% (Minimal)Cleanest extracts, low ion suppressionHigher cost, method development

Note: The matrix effect is calculated as (1 - [Peak area in matrix / Peak area in neat solution]) * 100%. Higher values indicate greater ion suppression.

Table 2: Reported LC-MS/MS Method Parameters for Nintedanib Analysis

ParameterMethod 1Method 2Method 3
LC Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C18
Mobile Phase A 0.1% Formic acid in Water1% Formic acid in WaterWater with Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/Methanol
Flow Rate 0.30 mL/min0.40 mL/min0.30 mL/min
Sample Preparation Protein PrecipitationProtein PrecipitationSolid-Phase Extraction
Internal Standard DiazepamDiazepamNot Specified
Linear Range 1.0-200 ng/mL0.1-500 ng/mL0.5-250 ng/mL

Experimental Protocols

This section provides a detailed methodology for a recommended experimental protocol designed to minimize ion suppression during the analysis of Nintedanib in human plasma.

Protocol: Nintedanib Analysis in Human Plasma using SPE and LC-MS/MS

1. Materials and Reagents

  • Nintedanib and this compound analytical standards

  • Human plasma (K2EDTA)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

2. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 100 µL of human plasma, add the this compound internal standard solution.

  • Pre-treatment: Acidify the sample with 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Nintedanib and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions:

    • Nintedanib: m/z 540.3 → 113.1

    • This compound: [Precursor ion will be higher by the mass of the isotopes, product ion may be the same or different depending on the location of the labels. This needs to be determined empirically.]

Signaling Pathway

Nintedanib is a triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its mechanism of action involves blocking the signaling pathways of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR pathways e.g., RAS-RAF-MEK-ERK PI3K-Akt VEGFR->pathways FGFR->pathways PDGFR->pathways Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits outcomes Proliferation Migration Angiogenesis pathways->outcomes

Caption: Nintedanib's mechanism of action.

References

Troubleshooting poor chromatographic peak shape for Nintedanib and its internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape for Nintedanib and its internal standard.

Troubleshooting Guides (Q&A)

Q1: I am observing peak tailing for both Nintedanib and its internal standard. What are the potential causes and solutions?

A1: Peak tailing is a common issue in liquid chromatography and can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Secondary Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with basic compounds like Nintedanib, leading to tailing.

    • Solution: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[1][2] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analytes. Alternatively, using an end-capped column can minimize these interactions.[2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analytes. If the pH is close to the pKa of Nintedanib or its internal standard, it can result in a mixed population of ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For Nintedanib, which is a weakly basic compound, a mobile phase with a slightly acidic pH (e.g., pH 3 adjusted with orthophosphoric acid or formic acid) can ensure it is fully protonated and exhibits better peak shape.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Implement a proper column washing procedure after each batch of samples. If tailing persists, consider replacing the guard column or the analytical column.

Q2: My peaks for Nintedanib and the internal standard are showing fronting. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under specific circumstances:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Q3: I'm observing broad peaks for both Nintedanib and its internal standard. How can I improve the peak width?

A3: Broad peaks can compromise resolution and sensitivity. Here are some common causes and solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all connections are properly made to avoid dead volume.

  • Column Efficiency Loss: Over time, columns can lose their efficiency due to degradation of the stationary phase or blockages.

    • Solution: Check the column's performance using a standard compound. If the theoretical plates are significantly lower than the manufacturer's specifications, the column may need to be replaced.

  • Inappropriate Flow Rate: A flow rate that is too high or too low can lead to band broadening.

    • Solution: Optimize the flow rate for your specific column dimensions and particle size to achieve the best efficiency.

Frequently Asked Questions (FAQs)

Q: What is a suitable internal standard (IS) for the analysis of Nintedanib?

A: Several compounds have been successfully used as internal standards for Nintedanib analysis. The choice of IS should be based on its structural similarity, chromatographic behavior, and extraction recovery relative to Nintedanib. Commonly used internal standards include:

  • Quinacrine

  • Diazepam [3]

  • p-Nitrophenol

It is crucial to validate the chosen internal standard to ensure it does not interfere with Nintedanib or endogenous components of the sample matrix.

Q: How does the mobile phase composition affect the peak shape of Nintedanib?

A: The mobile phase composition is a critical factor in achieving optimal peak shape for Nintedanib. Key considerations include:

  • Organic Modifier: Acetonitrile is a commonly used organic modifier in reversed-phase chromatography for Nintedanib analysis.

  • Aqueous Phase and pH: As discussed in the troubleshooting section, the pH of the aqueous phase is vital. Using a buffer (e.g., phosphate or ammonium formate) helps to control and maintain a stable pH.

  • Additives: Additives like TEA or trifluoroacetic acid (TFA) are often necessary to improve peak symmetry by minimizing silanol interactions. For example, a mobile phase containing 0.1% TEA with the pH adjusted to 3 with orthophosphoric acid has been shown to produce sharp, symmetrical peaks for Nintedanib.

Q: What type of HPLC column is recommended for Nintedanib analysis?

A: A C18 column is the most commonly used stationary phase for the analysis of Nintedanib. Specifically, an end-capped C18 column is often preferred to minimize interactions with residual silanol groups. Column dimensions will depend on the specific application (e.g., HPLC vs. UPLC) and desired run time.

Experimental Protocols

Protocol 1: RP-HPLC Method for Nintedanib with Peak Tailing Correction

This protocol is designed to achieve a good peak shape for Nintedanib by incorporating a mobile phase additive to mitigate tailing.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Triethylamine in Water (pH adjusted to 3.0 with Orthophosphoric Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 298 nm
Internal Standard Quinacrine
Protocol 2: UPLC-MS/MS Method for Nintedanib and its Metabolite

This protocol is suitable for the rapid and sensitive quantification of Nintedanib and its primary metabolite, BIBF 1202, in biological matrices.

ParameterCondition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Refer to specific validated method for gradient profile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Detection Tandem Mass Spectrometry (Positive ESI mode)
MRM Transitions Nintedanib: m/z 540.3 → 113.1; BIBF 1202: m/z 526.3 → 113.0
Internal Standard Diazepam (m/z 285.3 → 193.1)

Data Presentation

Table 1: System Suitability Parameters for a Validated Nintedanib HPLC Method
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 1.51.1
Theoretical Plates > 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape: Tailing Observed check_silanol Secondary Silanol Interactions? start->check_silanol add_tea Add Competing Base (e.g., 0.1% TEA) to Mobile Phase check_silanol->add_tea Yes use_endcapped Use End-capped Column check_silanol->use_endcapped Alternatively check_ph Mobile Phase pH Close to pKa? check_silanol->check_ph No solution Symmetrical Peak Achieved add_tea->solution use_endcapped->solution adjust_ph Adjust pH to be >2 units away from pKa check_ph->adjust_ph Yes check_contamination Column Contamination? check_ph->check_contamination No adjust_ph->solution wash_column Implement Column Wash Protocol check_contamination->wash_column Yes check_contamination->solution No replace_column Replace Guard or Analytical Column wash_column->replace_column If persists wash_column->solution If resolved replace_column->solution

Caption: Troubleshooting workflow for peak tailing of Nintedanib.

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_sample Prepare Sample and Internal Standard Solution inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., ACN:Buffer with Additive) degas Degas Mobile Phase prep_mobile_phase->degas equilibrate Equilibrate HPLC System and Column degas->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte Concentration integrate->quantify

References

Impact of matrix effects on Nintedanib quantification and mitigation strategies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nintedanib quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and troubleshooting common issues encountered during the bioanalysis of Nintedanib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Nintedanib quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Nintedanib, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[1][2] In the context of Nintedanib analysis by LC-MS/MS, endogenous phospholipids and other matrix components can interfere with the ionization process, leading to unreliable data.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for Nintedanib analysis?

A2: The most common sample preparation techniques for Nintedanib quantification in biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, potentially leading to significant matrix effects.[4][5]

  • Liquid-Liquid Extraction (LLE): This technique separates Nintedanib from the matrix based on its solubility in two immiscible liquid phases. It generally provides a cleaner sample than PPT.

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components. It involves passing the sample through a solid sorbent that retains Nintedanib, while other matrix components are washed away. Nintedanib is then eluted with a suitable solvent. SPE typically results in the cleanest extracts and the least matrix interference.

Q3: How does a deuterated internal standard (IS) help in correcting for matrix effects in Nintedanib analysis?

A3: A deuterated internal standard (d-IS) is a stable isotope-labeled version of Nintedanib where one or more hydrogen atoms are replaced by deuterium. The key principle is that the d-IS has nearly identical physicochemical properties to Nintedanib. Therefore, during sample preparation, chromatography, and ionization, it is affected by the matrix in the same way as the analyte. By measuring the response ratio of Nintedanib to its d-IS, any signal fluctuation caused by the matrix effect is normalized, leading to more accurate and precise quantification. However, it is important to ensure that the analyte and the d-IS co-elute as closely as possible for effective compensation.

Q4: I am observing high variability in my Nintedanib quantification results. What could be the potential causes related to matrix effects?

A4: High variability in results is a common indicator of uncompensated matrix effects. Potential causes include:

  • Inadequate Sample Cleanup: Your current sample preparation method may not be sufficiently removing interfering matrix components.

  • Variable Matrix Composition: Biological matrices can vary significantly between individuals or different lots, leading to inconsistent matrix effects.

  • Poor Chromatographic Separation: Co-elution of Nintedanib with matrix components can lead to ion suppression or enhancement.

  • Inappropriate Internal Standard: The internal standard used may not be adequately compensating for the matrix effects experienced by Nintedanib.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Backflush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure Nintedanib is in a single ionic state. For Nintedanib, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Column Overload Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.
Issue 2: High Signal Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Optimize the chromatographic gradient to better separate Nintedanib from interfering peaks. A slower gradient or a different stationary phase might be necessary.
Inefficient Sample Preparation Switch to a more rigorous sample preparation method. If using protein precipitation, consider solid-phase extraction (SPE) for a cleaner sample.
Phospholipid Interference Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Issue 3: Inconsistent Internal Standard Response
Potential Cause Troubleshooting Step
Differential Matrix Effects If using a non-deuterated internal standard, it may not be tracking the matrix effects on Nintedanib accurately. Switch to a deuterated Nintedanib internal standard if available.
Degradation of Internal Standard Check the stability of the internal standard in the matrix and under the storage conditions used.
Inaccurate Spiking Ensure precise and consistent spiking of the internal standard into all samples and standards.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of different sample preparation methods in mitigating matrix effects for the analysis of small molecules like Nintedanib.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect HighModerateLow
Recovery VariableGood to ExcellentExcellent
Sample Cleanliness PoorModerateHigh
Method Development Time ShortModerateLong
Cost per Sample LowLow to ModerateHigh
Throughput HighModerateModerate to High

Note: Specific quantitative values for Nintedanib may vary depending on the exact experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Nintedanib Quantification in Plasma

This protocol is a rapid method for sample preparation but may result in significant matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., deuterated Nintedanib).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Nintedanib Quantification in Plasma

This protocol provides a cleaner sample and is recommended for minimizing matrix effects.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • To 100 µL of plasma, add the internal standard and dilute with 400 µL of 4% phosphoric acid in water.

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Further wash with 1 mL of 20% methanol in water to remove less retained impurities.

  • Elution:

    • Elute Nintedanib and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

Diagram 1: General Workflow for Nintedanib Bioanalysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the quantification of Nintedanib in biological samples.

Diagram 2: Troubleshooting Logic for Matrix Effects

Start Inconsistent/Inaccurate Results Check_IS Check Internal Standard Performance Start->Check_IS IS_OK IS Performance OK? Check_IS->IS_OK Optimize_Chroma Optimize Chromatography IS_OK->Optimize_Chroma Yes Use_dIS Use Deuterated Internal Standard IS_OK->Use_dIS No Chroma_OK Separation Improved? Optimize_Chroma->Chroma_OK Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Chroma_OK->Improve_Cleanup No Revalidate Re-validate Method Chroma_OK->Revalidate Yes Cleanup_OK Matrix Effects Mitigated? Improve_Cleanup->Cleanup_OK Cleanup_OK->Optimize_Chroma No Cleanup_OK->Revalidate Yes Use_dIS->Check_IS

Caption: A logical flow for troubleshooting matrix effect-related issues in Nintedanib quantification.

References

Nintedanib-13C,d3 stability under different storage and handling conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nintedanib-13C,d3 under various storage and handling conditions. The information is presented through troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability Summary

The stability of this compound is critical for its use as an internal standard in quantitative analyses. While specific forced degradation studies on the isotopically labeled compound are not extensively published, the stability profile of unlabeled Nintedanib is considered a reliable surrogate due to the minor structural modification. The chemical reactivity and degradation pathways are not expected to be significantly altered by the isotopic substitution.

Forced degradation studies on Nintedanib indicate its susceptibility to acidic, oxidative, and photolytic conditions, while it demonstrates relative stability under thermal and alkaline conditions.[][2]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound.

FormStorage ConditionDuration
Solid Powder -20°C≥ 4 years[3]
4°C2 years[4]
In Solvent (e.g., DMSO) -80°C6 months[5]
-20°C1 month

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues related to the stability and handling of this compound.

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., variable peak areas in LC-MS) Degradation of the compound due to improper storage or handling.- Verify that the solid compound and solutions are stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles by preparing and using aliquots of stock solutions. - Protect solutions from light, especially during long-term storage.
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Review the handling procedures. The compound may have been exposed to acidic, oxidative, or strong light conditions. - Prepare fresh solutions from a new stock of the solid compound. - If degradation is suspected, perform a forced degradation study to identify potential degradants.
Reduced solubility or precipitation in stock solutions Use of an inappropriate solvent or exceeding the solubility limit. The solution may have degraded over time.- this compound is soluble in DMSO. - Ensure the concentration does not exceed the solubility limit in the chosen solvent. - Prepare fresh solutions, especially if they have been stored for an extended period.
Loss of signal intensity in mass spectrometry Adsorption of the compound to container surfaces.- Use low-adsorption vials and pipette tips. - Consider the use of a carrier solvent if working with very dilute solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least 4 years. It can also be stored at 4°C for up to 2 years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Studies on Nintedanib have shown it to be susceptible to photolytic degradation. Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What conditions can cause this compound to degrade?

A4: Based on studies with unlabeled Nintedanib, the compound is susceptible to degradation under acidic, oxidative, and photolytic stress conditions. It is relatively stable under thermal and alkaline conditions.

Q5: What is the primary use of this compound?

A5: this compound is an isotopically labeled version of Nintedanib and is primarily used as an internal standard for the quantification of Nintedanib in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q6: How does the isotopic labeling affect the stability of the molecule?

A6: The inclusion of 13C and deuterium atoms is not expected to significantly alter the chemical stability of the Nintedanib molecule. The degradation pathways and susceptibility to various stress conditions should be very similar to the unlabeled compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose a solution of the compound to a light source with a specific illumination (e.g., 1.2 million lux hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.

    • Quantify the remaining parent compound and any degradation products.

Visualizations

Nintedanib Signaling Pathway Inhibition

G Nintedanib Signaling Pathway Inhibition cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_nintedanib Nintedanib Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) VEGFR->Signaling FGFR->Signaling PDGFR->Signaling Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Angiogenesis Angiogenesis Signaling->Angiogenesis G This compound Stability Testing Workflow Start Prepare this compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Unstressed Control Sample Start->Control Analysis Analyze Samples by Stability-Indicating Method (e.g., LC-MS) Stress->Analysis Control->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data Report Generate Stability Report Data->Report

References

Addressing isotopic interference in Nintedanib-13C,d3 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nintedanib-13C,d3 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

1. What is Isotopic Interference (Crosstalk) in the context of this compound analysis?

Isotopic interference, or crosstalk, refers to the contribution of the signal from the unlabeled analyte (Nintedanib) to the mass spectrometric signal of its stable isotope-labeled internal standard (this compound). This occurs because naturally abundant heavy isotopes (primarily 13C) in the Nintedanib molecule can result in a small percentage of Nintedanib having a mass that is isobaric with the internal standard. This can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

2. Why is this compound a suitable internal standard for Nintedanib analysis?

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry.[1] this compound is an ideal internal standard for Nintedanib because it shares the same physicochemical properties, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior help to accurately account for variability during sample preparation and analysis.[1]

3. What are the typical mass transitions for Nintedanib and this compound in LC-MS/MS analysis?

Based on published literature, a common precursor-to-product ion transition for Nintedanib (unlabeled) in positive electrospray ionization (ESI) mode is m/z 540.3 → 113.1.[2] For this compound, which has one 13C and three deuterium atoms, the precursor ion would have an m/z of approximately 544.3. Assuming the fragmentation pattern is similar to the unlabeled compound, a predicted MRM transition for this compound would be m/z 544.3 → 113.1 or, if the labeled methyl group is part of the fragment, a different product ion would be selected. It is crucial to optimize these transitions on your specific mass spectrometer.

4. How can I assess the level of isotopic interference in my assay?

To assess the contribution of Nintedanib to the this compound signal, you should analyze a high concentration of a pure Nintedanib standard (e.g., at the upper limit of quantification, ULOQ) without any internal standard present. Monitor the MRM transition of this compound. Any signal detected in this channel is due to isotopic contribution from the unlabeled analyte. The response should be compared to the response of the LLOQ sample containing the internal standard. Regulatory guidance suggests that the interference should be minimal, for instance, not more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[3]

Troubleshooting Guide

Issue 1: Inaccurate results at the Lower Limit of Quantification (LLOQ)
  • Symptom: The assay shows poor accuracy and precision for quality control (QC) samples at the LLOQ.

  • Possible Cause: Isotopic interference from high-concentration samples to the internal standard channel may be significant, especially if there is any carryover. The contribution of the unlabeled analyte to the internal standard signal can artificially inflate the internal standard response, leading to underestimation of the analyte concentration at low levels.

  • Troubleshooting Steps:

    • Assess Crosstalk: Analyze a ULOQ sample without the internal standard and measure the response in the this compound channel.

    • Optimize Chromatography: Ensure complete chromatographic separation between consecutive injections to minimize carryover.

    • Increase IS Concentration: A higher concentration of the internal standard can diminish the relative contribution of the isotopic interference.

    • Apply Correction Factor: If the interference is consistent and well-characterized, a mathematical correction can be applied to the data.

Issue 2: Non-linear calibration curve, especially at higher concentrations
  • Symptom: The calibration curve for Nintedanib deviates from linearity, particularly at the high end of the concentration range.

  • Possible Cause: Significant contribution from the unlabeled analyte to the internal standard's signal can cause the analyte/IS response ratio to plateau at higher concentrations, leading to a non-linear relationship.

  • Troubleshooting Steps:

    • Verify Crosstalk Contribution: As in the previous issue, quantify the percentage of interference at different concentration levels of the analyte.

    • Use a Different Product Ion: If possible, select a product ion for the internal standard that is free from interference from the analyte. This requires careful examination of the fragmentation patterns of both compounds.

    • Employ a Non-linear Calibration Model: If the non-linearity is predictable and reproducible, a quadratic or other non-linear regression model might be appropriate, provided it is justified and validated.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference
  • Prepare Standards:

    • A stock solution of Nintedanib (unlabeled).

    • A working solution of Nintedanib at the Upper Limit of Quantification (ULOQ).

    • A working solution of this compound at the concentration used in the assay.

  • Sample Preparation:

    • Sample A (Analyte only): Spike blank biological matrix with the ULOQ working solution of Nintedanib.

    • Sample B (IS only): Spike blank biological matrix with the this compound working solution.

  • LC-MS/MS Analysis:

    • Inject Sample A and monitor both the Nintedanib and this compound MRM transitions.

    • Inject Sample B and monitor both the Nintedanib and this compound MRM transitions.

  • Data Analysis:

    • In the analysis of Sample A, calculate the peak area in the this compound channel. This represents the contribution from the analyte.

    • Calculate the percentage of interference relative to the peak area of the internal standard in Sample B.

Data Presentation: Hypothetical Isotopic Interference Data
Sample DescriptionNintedanib Concentration (ng/mL)This compound Concentration (ng/mL)Peak Area in Nintedanib ChannelPeak Area in this compound Channel% Interference
ULOQ (Analyte only)50002,500,0005,000N/A
IS only05001,000,0000.5%

Note: This data is for illustrative purposes only.

Visualizations

experimental_workflow Experimental Workflow for Isotopic Interference Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_blank Blank Matrix prep_analyte Spike with Nintedanib (ULOQ) prep_blank->prep_analyte prep_is Spike with this compound prep_blank->prep_is analysis_a Analyze 'Analyte only' Sample prep_analyte->analysis_a analysis_b Analyze 'IS only' Sample prep_is->analysis_b data_a Monitor Analyte and IS Channels analysis_a->data_a analysis_b->data_a data_b Calculate Peak Areas data_a->data_b data_c Determine % Interference data_b->data_c

Caption: Workflow for assessing isotopic interference.

signaling_pathway Nintedanib Mechanism of Action: Signaling Pathway Inhibition cluster_nintedanib Nintedanib Mechanism of Action: Signaling Pathway Inhibition cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Fibroblast Proliferation PDGFR->Proliferation Migration Fibroblast Migration PDGFR->Migration FGFR FGFR FGFR->Proliferation FGFR->Migration Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR

References

Enhancing the sensitivity of Nintedanib quantification using Nintedanib-13C,d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on enhancing the sensitivity of Nintedanib quantification using its stable isotope-labeled internal standard, Nintedanib-¹³C,d₃.

Frequently Asked Questions (FAQs)

Q1: Why should I use Nintedanib-¹³C,d₃ as an internal standard over a structural analog like diazepam or carbamazepine?

A1: Using a stable isotope-labeled (SIL) internal standard like Nintedanib-¹³C,d₃ is the gold standard in quantitative mass spectrometry. It offers superior accuracy and precision. Because it is chemically identical to the analyte (Nintedanib), it co-elutes and experiences the same ionization efficiency and potential matrix effects. This allows for more effective compensation for variations during sample preparation and analysis, ultimately leading to more reliable and sensitive quantification.

Q2: What is the primary advantage of using a SIL internal standard for enhancing sensitivity?

A2: The primary advantage lies in reducing the variability and impact of matrix effects. Matrix effects, caused by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate), can suppress or enhance the ionization of the analyte, leading to inaccurate quantification and a higher lower limit of quantification (LLOQ). By tracking the analyte's behavior more closely, Nintedanib-¹³C,d₃ allows for more precise measurement at lower concentrations, effectively enhancing the method's sensitivity.

Q3: Can I use other internal standards if Nintedanib-¹³C,d₃ is not available?

A3: Yes, other compounds like diazepam, carbamazepine, or p-nitrophenol have been used as internal standards for Nintedanib quantification. However, these are structural analogs and may not perfectly mimic the behavior of Nintedanib during extraction and ionization. This can lead to greater variability and a potentially higher LLOQ compared to a method using a SIL internal standard.

Q4: What are the expected mass transitions (MRM) for Nintedanib and Nintedanib-¹³C,d₃?

A4: For Nintedanib, a common precursor-to-product ion transition is m/z 540.3 → 113.1. For Nintedanib-¹³C,d₃, the precursor ion will be shifted by the mass of the isotopes. Given the addition of one ¹³C and three deuterium atoms, the expected precursor ion would be approximately m/z 544.3. The product ion may or may not be shifted depending on where the fragmentation occurs. It is crucial to optimize these transitions on your specific mass spectrometer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in QC Samples Inconsistent sample preparation.Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent. Vortex all samples for the same duration.
Fluctuation in mass spectrometer source conditions.Allow adequate time for the MS source to stabilize. Regularly clean the ion source as per the manufacturer's recommendations.
Inappropriate internal standard.If using a structural analog, consider switching to Nintedanib-¹³C,d₃ to better compensate for variability.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it.
Incompatible mobile phase pH.Ensure the mobile phase pH is appropriate for Nintedanib (a weak base). A slightly acidic pH (e.g., using formic acid) is typically used to promote good peak shape.
Low Signal Intensity / High LLOQ Ion suppression due to matrix effects.Optimize the sample cleanup procedure. Protein precipitation is fast but may not be sufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.
Suboptimal mass spectrometer parameters.Infuse a standard solution of Nintedanib to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the selected MRM transition.
Inefficient ionization.Ensure the mobile phase composition is conducive to electrospray ionization (ESI). The presence of a small amount of acid (e.g., 0.1% formic acid) is generally beneficial for positive ion mode.
Carryover in Blank Injections Contamination of the autosampler or injection port.Implement a rigorous needle wash protocol in your LC method, using a strong organic solvent.
High concentration samples analyzed before blanks.If possible, run lower concentration samples before higher ones. Inject multiple blank samples after a high concentration sample to ensure the system is clean.

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) achieved in various published methods for Nintedanib using different internal standards. A lower LLOQ indicates higher sensitivity. While a direct comparison study is not available, the data suggests that methods with more sophisticated detection (UPLC-MS/MS) achieve better sensitivity. The use of Nintedanib-¹³C,d₃ is expected to provide the most robust and sensitive results by effectively mitigating matrix effects, though a specific LLOQ from a peer-reviewed publication using this standard was not found during the literature search.

Analytical Method Internal Standard Matrix Lower Limit of Quantification (LLOQ) Reference
UPLC-MS/MSDiazepamMouse Plasma0.1 ng/mL[1]
UPLC-MS/MSCarbamazepineMouse Plasma & Tissue1.0 ng/mL[2]
LC-MS/MSNot SpecifiedHuman Plasma1.0 ng/mL[3]
HPLCCarbamazepineRabbit Plasma5.0 ng/mL[4]
HPLC-UVp-NitrophenolRat Plasma12.5 ng/mL[5]

Detailed Experimental Protocol: LC-MS/MS Quantification of Nintedanib in Human Plasma

This protocol is a synthesized example based on common practices in the cited literature. It is intended as a starting point and should be fully validated in your laboratory.

1. Materials and Reagents

  • Nintedanib reference standard

  • Nintedanib-¹³C,d₃ internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nintedanib and Nintedanib-¹³C,d₃ in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Nintedanib primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Nintedanib-¹³C,d₃ primary stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube (except for the double blank) and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.0 min: 10% to 90% B

      • 2.0-2.5 min: 90% B

      • 2.5-2.6 min: 90% to 10% B

      • 2.6-3.5 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Nintedanib: 540.3 → 113.1

      • Nintedanib-¹³C,d₃: ~544.3 → 113.1 (to be optimized)

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for your specific instrument.

5. Data Analysis

  • Integrate the peak areas for both Nintedanib and Nintedanib-¹³C,d₃.

  • Calculate the peak area ratio (Nintedanib / Nintedanib-¹³C,d₃).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Nintedanib in unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add IS (Nintedanib-¹³C,d₃) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spec (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for Nintedanib quantification.

signaling_pathway cluster_0 Rationale for SIL IS cluster_1 Sample Processing & Analysis cluster_2 Outcome Analyte Nintedanib Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Ionization Ionization Fluctuation Analyte->Ionization SIL_IS Nintedanib-¹³C,d₃ SIL_IS->Extraction SIL_IS->Matrix SIL_IS->Ionization Accurate Accurate & Precise Quantification SIL_IS->Accurate Compensates for variability Inaccurate Inaccurate Quantification (with Structural Analog IS) Extraction->Inaccurate Extraction->Accurate Matrix->Inaccurate Matrix->Accurate Ionization->Inaccurate Ionization->Accurate

Caption: Logic diagram for using a SIL internal standard.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Nintedanib Using Nintedanib-13C,d3 in Accordance with FDA/ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a proposed bioanalytical method for the quantification of Nintedanib in human plasma using a stable isotope-labeled internal standard (SIL-IS), Nintedanib-13C,d3, against other validated methods. The validation parameters are assessed according to the principles outlined in the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust bioanalytical assays.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] This is due to its ability to mimic the analyte throughout sample extraction and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the method.

Comparison of Bioanalytical Methods for Nintedanib

The following table summarizes the performance characteristics of a proposed UPLC-MS/MS method using this compound as an internal standard compared to published methods that utilize alternative internal standards.

Parameter Proposed Method with this compound (Expected Performance) Alternative Method 1 (Diazepam IS) Alternative Method 2 (Cyclobenzaprine IS) Alternative Method 3 (Diazepam IS)
Analyte NintedanibNintedanib and BIBF 1202NintedanibNintedanib
Internal Standard This compoundDiazepamCyclobenzaprineDiazepam
Matrix Human PlasmaRat PlasmaHuman PlasmaMouse Plasma
Technique UPLC-MS/MSUPLC-MS/MSLC-MS/MSUPLC-MS/MS
Linearity Range 0.1 - 500 ng/mL1.0 - 200 ng/mL2 - 150 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1.0 ng/mL2 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 10.8%< 4%< 15% (at LLOQ)
Inter-day Precision (%RSD) < 10%< 10.8%< 4%< 15% (at LLOQ)
Intra-day Accuracy (%RE) ± 10%-11.9% to 10.4%< 4%± 15% (at LLOQ)
Inter-day Accuracy (%RE) ± 10%-11.9% to 10.4%< 4%± 15% (at LLOQ)
Sample Preparation Protein PrecipitationProtein PrecipitationNot specifiedProtein Precipitation

Experimental Protocols

A detailed methodology for the validation of a bioanalytical method for Nintedanib using this compound is provided below. This protocol is designed to meet the requirements of the FDA and ICH M10 guidelines.

Materials and Reagents
  • Nintedanib reference standard

  • This compound internal standard

  • Control human plasma

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions : Prepare primary stock solutions of Nintedanib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions : Prepare serial dilutions of the Nintedanib stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards : Spike control human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels.

  • Quality Control Samples : Prepare QC samples in control human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.

Sample Preparation
  • To 100 µL of plasma sample (CS, QC, or unknown), add the internal standard working solution (this compound).

  • Precipitate the plasma proteins by adding a specified volume of acetonitrile.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • Inject the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC Column : A suitable reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate : 0.3 - 0.4 mL/min.

  • Mass Spectrometer : Operate in the positive ion electrospray ionization mode.

  • Detection : Use multiple reaction monitoring (MRM) to monitor the precursor-to-product ion transitions for Nintedanib (e.g., m/z 540.3 → 113.1) and this compound.

Method Validation Procedures

The full validation of the bioanalytical method should include assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.

  • Selectivity and Specificity : Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Nintedanib and the internal standard.

  • Calibration Curve : A calibration curve with a coefficient of determination (r²) of ≥ 0.99 is desirable.

  • Accuracy and Precision : The intra- and inter-day precision should not exceed 15% RSD, and the accuracy should be within ±15% of the nominal concentration. For the LLOQ, the precision should not exceed 20% RSD, and the accuracy should be within ±20%.

  • Stability : Evaluate the stability of Nintedanib in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the bioanalytical method validation parameters.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing & Validation Stock_Solutions Prepare Stock Solutions (Nintedanib & IS) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Spiking Spike Plasma for Calibration Standards & QCs Working_Solutions->Spiking Add_IS Add Internal Standard (this compound) Spiking->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation_Reconstitution Evaporate & Reconstitute Centrifugation->Evaporation_Reconstitution UPLC_Separation UPLC Separation Evaporation_Reconstitution->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Validation_Assessment Validation Assessment (Accuracy, Precision, etc.) Quantification->Validation_Assessment G cluster_core Core Validation Parameters cluster_additional Additional Required Assessments BMV Bioanalytical Method Validation (FDA/ICH M10) Selectivity Selectivity & Specificity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Calibration_Curve Calibration Curve & LLOQ BMV->Calibration_Curve Stability Stability BMV->Stability Dilution_Integrity Dilution Integrity BMV->Dilution_Integrity Matrix_Effect Matrix Effect BMV->Matrix_Effect Carryover Carryover BMV->Carryover

References

A Comparative Guide to Internal Standards for Nintedan-ib Analysis: Nintedanib-13C,d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Nintedanib in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Nintedanib-13C,d3, with commonly used structural analog internal standards for Nintedanib analysis.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization. This intrinsic similarity allows for more effective compensation for matrix effects and variability in recovery, ultimately resulting in higher accuracy and precision.

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the performance characteristics of bioanalytical methods for Nintedanib using either a stable isotope-labeled internal standard (this compound) or a structural analog internal standard (Diazepam).

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterResultSource
Linearity Range 0.500 - 250 ng/mL[3]
Accuracy 97.5% - 103% (Calibrator) 101% - 109% (QC)[3]
Precision (%CV) 0.934% - 2.93% (Calibrator) 4.30% - 5.50% (QC)[3]
Lower Limit of Quantification (LLOQ) 0.500 ng/mL

Table 2: Method Validation Parameters with Diazepam as Internal Standard

ParameterResultSource
Linearity Range 1.0 - 200 ng/mL
Accuracy -11.9% to 10.4%
Precision (%RSD) < 10.8%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Experimental Workflows

The selection of an internal standard influences the entire bioanalytical workflow, from sample preparation to data analysis.

experimental_workflow Bioanalytical Workflow for Nintedanib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Addition of Internal Standard (this compound or Diazepam) plasma->add_is extraction Protein Precipitation or Solid Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation UPLC/HPLC Separation evaporation->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Calibration Curve Generation ratio_calculation->calibration_curve concentration Quantify Nintedanib Concentration calibration_curve->concentration

Figure 1. A generalized workflow for the bioanalytical quantification of Nintedanib.

Nintedanib Signaling Pathway

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in pathogenesis. It competitively binds to the ATP-binding pocket of these receptors, inhibiting downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.

nintedanib_pathway Simplified Nintedanib Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular_processes Cellular Processes VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K FGFR->RAS Nintedanib Nintedanib Nintedanib->VEGFR inhibits Nintedanib->PDGFR inhibits Nintedanib->FGFR inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration PI3K->Proliferation PI3K->Migration Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation RAS->Migration

Figure 2. Nintedanib inhibits key signaling pathways involved in cell proliferation, migration, and angiogenesis.

Experimental Protocols

Method 1: Nintedanib Analysis using this compound as Internal Standard

This protocol is based on a validated bioanalytical method for the determination of Nintedanib in human plasma.

1. Sample Preparation:

  • Procedure: Solid Phase Extraction (SPE).

  • Required Volume: 100 µL of human plasma (EDTA).

  • Internal Standard: this compound.

2. LC-MS/MS System:

  • HPLC Column: C18.

  • Mobile Phase: Acetonitrile/Methanol with Formic Acid.

  • Flow Rate: 300 µL/min.

  • Detection: Tandem Mass Spectrometry (MS/MS).

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Note: Specific MRM transitions for Nintedanib and this compound would be determined during method development.

4. Calibration and Quality Control:

  • Calibration Range: 0.500 - 250 ng/mL.

  • QC Concentrations: 2.00, 20.0, and 185 ng/mL.

Method 2: Nintedanib Analysis using Diazepam as Internal Standard

This protocol is based on a published method for the simultaneous determination of Nintedanib and its metabolite in rat plasma.

1. Sample Preparation:

  • Procedure: Protein precipitation.

  • Details: To 100 µL of rat plasma, add the internal standard (Diazepam) solution, followed by acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.

  • Internal Standard: Diazepam.

2. LC-MS/MS System:

  • UPLC Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.30 mL/min.

  • Detection: Triple quadrupole tandem mass spectrometer.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nintedanib: m/z 540.3 → 113.1

    • Diazepam (IS): m/z 285.3 → 193.1

4. Calibration and Quality Control:

  • Calibration Range for Nintedanib: 1.0 - 200 ng/mL.

  • QC Concentrations: Low, medium, and high concentrations within the calibration range.

References

Cross-Validation of Analytical Methods for Nintedanib: A Comparative Guide Featuring Nintedanib-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nintedanib, with a special focus on the use of the stable isotope-labeled internal standard, Nintedanib-¹³C,d₃. The objective is to offer a clear, data-driven overview to aid in the selection and cross-validation of analytical methods in research and clinical settings.

The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This approach ensures the most accurate and precise measurement by compensating for variability during sample preparation, chromatography, and ionization. Nintedanib-¹³C,d₃ represents such an ideal internal standard for Nintedanib analysis.

Comparative Performance of Analytical Methods

While a direct head-to-head cross-validation study between an LC-MS/MS method using Nintedanib-¹³C,d₃ and other methods is not publicly available, a comparison of reported validation parameters from different studies provides valuable insights into their respective performances. The following table summarizes key performance characteristics of an LC-MS/MS method utilizing Nintedanib-¹³C,d₃ against methods employing alternative internal standards or different analytical techniques.

Parameter LC-MS/MS with Nintedanib-¹³C,d₃ UPLC-MS/MS with Carbamazepine IS [1]UPLC-MS/MS with Diazepam IS [2]
Internal Standard Nintedanib-¹³C,d₃CarbamazepineDiazepam
Linearity Range Not specified in public documents1-1000 ng/mL1.0-200 ng/mL
Lower Limit of Quantification (LLOQ) Not specified in public documents1.0 ng/mL1.0 ng/mL
Intra-day Precision (%RSD) Not specified in public documentsWithin 15%< 10.8%
Inter-day Precision (%RSD) Not specified in public documentsWithin 15%< 10.8%
Accuracy Method used in a bioequivalence study submitted to the EMA[3]Within 15%-11.9% to 10.4%
Sample Preparation Solid Phase Extraction[3]Protein PrecipitationNot specified
Run Time Not specified in public documents3.0 min3.0 min

Experimental Protocols

Key Experiment: Bioanalytical Method Using Nintedanib-¹³C,d₃ (LC-MS/MS)

This method was referenced in a European Medicines Agency (EMA) public assessment report for a generic version of Nintedanib[3]. While the full detailed protocol is proprietary, the key components are outlined below.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Human plasma samples are subjected to solid-phase extraction.

  • Nintedanib-¹³C,d₃ is added as the internal standard prior to extraction to account for variability during sample processing.

2. Liquid Chromatography (LC)

  • An achiral LC method is employed to separate Nintedanib from other plasma components.

3. Mass Spectrometry (MS/MS)

  • Detection is performed using a tandem mass spectrometer (MS/MS).

  • Specific precursor-to-product ion transitions are monitored for both Nintedanib and the Nintedanib-¹³C,d₃ internal standard.

Alternative Method: UPLC-MS/MS with a Structurally Unrelated Internal Standard (e.g., Carbamazepine)

1. Sample Preparation: Protein Precipitation

  • To a plasma or tissue homogenate sample, an internal standard solution (Carbamazepine in a suitable solvent) is added.

  • Protein precipitation is induced by the addition of a solvent like acetonitrile.

  • The sample is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

2. Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.40 mL/min

3. Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Nintedanib: m/z 540.3 → 113.1

    • BIBF 1202 (metabolite): m/z 526.3 → 113.1

    • Carbamazepine (IS): m/z 237.1 → 194.1

Visualizing the Cross-Validation Workflow

A crucial step in ensuring the reliability of bioanalytical data, especially when methods are transferred between laboratories or when a new method is introduced, is cross-validation. The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison and Evaluation cluster_conclusion Conclusion StudySamples Select Incurred Study Samples MethodA Analyze Samples with Method A (e.g., LC-MS/MS with Nintedanib-¹³C,d₃) StudySamples->MethodA MethodB Analyze Samples with Method B (e.g., UPLC-MS/MS with Carbamazepine) StudySamples->MethodB QCSamples Prepare QC Samples at High and Low Concentrations QCSamples->MethodA QCSamples->MethodB CompareResults Compare Concentration Results from Both Methods MethodA->CompareResults MethodB->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) CompareResults->StatisticalAnalysis AcceptanceCriteria Evaluate Against Pre-defined Acceptance Criteria (e.g., %Difference within ±20%) StatisticalAnalysis->AcceptanceCriteria Conclusion Methods are Cross-Validated AcceptanceCriteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway for Nintedanib's Mechanism of Action

To provide a broader context for the importance of accurate quantification, the following diagram illustrates the key signaling pathways inhibited by Nintedanib.

Nintedanib_Pathway cluster_receptors Tyrosine Kinase Receptors cluster_pathways Downstream Signaling Pathways Nintedanib Nintedanib VEGFR VEGFR Nintedanib->VEGFR Inhibits PDGFR PDGFR Nintedanib->PDGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Fibroblast_Proliferation Fibroblast Proliferation PDGFR->Fibroblast_Proliferation Cell_Migration Cell Migration PDGFR->Cell_Migration FGFR->Cell_Migration

Caption: Nintedanib's inhibition of key signaling pathways.

References

A Comparative Guide to Nintedanib Quantification: Evaluating Linearity, Accuracy, and Precision with Nintedanib-13C,d3 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Nintedanib in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of analytical method and internal standard significantly impacts the quality and reliability of the data generated. This guide provides an objective comparison of the performance of Nintedanib quantification using a stable isotope-labeled internal standard, Nintedanib-13C,d3, against other commonly employed analytical techniques.

The Gold Standard: Nintedanib Quantification with this compound by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification. This approach offers the highest degree of selectivity and minimizes the impact of matrix effects, leading to superior accuracy and precision. The this compound internal standard co-elutes with the analyte and has a nearly identical chemical and physical behavior during sample extraction and ionization, thereby providing the most accurate correction for any variability in the analytical process.

An analytical method for the determination of Nintedanib in human plasma using LC-MS/MS with this compound as the internal standard has been developed and validated[1]. While detailed quantitative performance data from this specific method is not publicly available, the validation of such methods by regulatory bodies like the European Medicines Agency confirms its robustness and reliability for clinical applications[1].

Comparative Performance of Alternative Quantification Methods

Several alternative methods for the quantification of Nintedanib in biological matrices have been developed and validated. These methods, which include LC-MS/MS with other internal standards and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), offer viable alternatives, though with potential trade-offs in performance. The following tables summarize the linearity, accuracy, and precision data from published studies.

Table 1: Linearity of Nintedanib Quantification Methods
Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS This compound Human Plasma Data Not Publicly Available Data Not Publicly Available
LC-MS/MSDiazepamRat Plasma1.0 - 200Not Reported
LC-MS/MSDiazepamMouse Plasma0.1 - 500Not Reported
LC-MS/MSCyclobenzaprineHuman Plasma2 - 150≥ 0.999
UPLC-UVQuinacrineRat and Human Plasma15 - 750> 0.99
RP-HPLCNot specifiedPharmaceutical Formulation1 - 30 µg/mL1
HPTLCNot specifiedBulk Drug800 - 3200 ng/band0.999
Table 2: Accuracy of Nintedanib Quantification Methods
Analytical MethodInternal StandardMatrixAccuracy (% Recovery or % Bias)
LC-MS/MS This compound Human Plasma Data Not Publicly Available
LC-MS/MSDiazepamRat Plasma-11.9% to 10.4%
UPLC-UVQuinacrineRat and Human Plasma85 - 115%
RP-HPLCNot specifiedPharmaceutical Formulation100.39% - 101.33%
HPTLCNot specifiedBulk Drug99.65% - 101.43%
Table 3: Precision of Nintedanib Quantification Methods
Analytical MethodInternal StandardMatrixIntra-day Precision (%RSD/%CV)Inter-day Precision (%RSD/%CV)
LC-MS/MS This compound Human Plasma Data Not Publicly Available Data Not Publicly Available
LC-MS/MSDiazepamRat Plasma< 10.8%< 10.8%
UPLC-UVQuinacrineRat and Human Plasma< 15%< 15%
RP-HPLCNot specifiedPharmaceutical Formulation< 2.0%< 2.0%
HPTLCNot specifiedBulk Drug0.5323%0.6939%

Experimental Protocols

LC-MS/MS Method with this compound (General Protocol)

A validated bioanalytical method using LC-MS/MS for the quantification of Nintedanib in human plasma with this compound as the internal standard involves solid-phase extraction of the analyte and internal standard from the plasma matrix. The extracted samples are then subjected to chromatographic separation on a C18 column followed by detection using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode[1].

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap inject Injection into LC evap->inject Reconstituted Sample separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection data Quantification detection->data Data Acquisition G cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response PDGFR PDGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K/Akt PDGFR->PI3K RAS RAS/MAPK PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K FGFR->RAS VEGFR VEGFR VEGFR->PLCg VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits Proliferation Fibroblast Proliferation PLCg->Proliferation Migration Fibroblast Migration PLCg->Migration PI3K->Proliferation PI3K->Migration RAS->Proliferation RAS->Migration

References

A Comparative Guide to the Bioanalytical Quantification of Nintedanib: Isotopic vs. Non-Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Nintedanib, a key therapeutic agent. The focus is on the performance of methods utilizing the stable isotope-labeled internal standard, Nintedanib-13C,d3, versus those employing alternative, non-isotopic internal standards. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in pharmacokinetic and bioequivalence studies.

Superior Performance with Isotopic Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers significant advantages over methods that use structurally analogous but non-isotopic internal standards. The physicochemical properties of an isotopically labeled internal standard are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced precision and accuracy.

A validated bioanalytical method for Nintedanib in human plasma utilizing this compound as the internal standard has been successfully used for regulatory submissions, as noted in the European Medicines Agency's assessment of Nintedanib Accord.[1] While specific LOD and LOQ values from this submission are not publicly detailed, the acceptance of this method by regulatory bodies underscores its robustness and reliability for bioequivalence and pharmacokinetic studies.

Alternative Methodologies: Performance and Limitations

In contrast, several validated methods for Nintedanib quantification have been published using alternative internal standards, such as diazepam and p-nitrophenol. While these methods demonstrate acceptable performance for specific applications, they are more susceptible to the sources of error that an isotopic internal standard is designed to mitigate.

The following table summarizes the performance characteristics of various validated analytical methods for Nintedanib quantification.

Internal StandardAnalytical MethodMatrixLLOQ (ng/mL)LOD (ng/mL)Linearity Range (ng/mL)
This compound LC-MS/MSHuman PlasmaValidated for Regulatory SubmissionValidated for Regulatory SubmissionValidated for Regulatory Submission
DiazepamUPLC-MS/MSMouse Plasma0.1Not Reported0.1 - 500
DiazepamUPLC-MS/MSRat Plasma1.0Not Reported1.0 - 200
p-NitrophenolRP-HPLCHuman Plasma10,000Not Reported10,000 - 50,000

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography.

Experimental Protocols

Method 1: Determination of Nintedanib using this compound (Based on Regulatory Submission)

While the full detailed protocol is proprietary, the European Medicines Agency assessment report for Nintedanib Accord outlines the following key steps[1]:

  • Sample Preparation: Solid phase extraction of human plasma samples.

  • Internal Standard: Spiking of samples with this compound.

  • Chromatography: Liquid Chromatography (LC).

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Validation: The method was fully validated in accordance with regulatory guidelines for bioanalytical method validation.

Method 2: Determination of Nintedanib using Diazepam as Internal Standard

This protocol is a representative example based on published literature for the analysis of Nintedanib in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (diazepam).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 - 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for Nintedanib (e.g., m/z 540.3 → 113.1) and diazepam (e.g., m/z 285.3 → 193.1).[2]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Nintedanib to the internal standard against the concentration of Nintedanib standards.

    • Determine the concentration of Nintedanib in the samples from the calibration curve.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for determining the LOD and LOQ of Nintedanib and the logical comparison between using an isotopic versus a non-isotopic internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Determination Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Extraction Solid Phase Extraction Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve LOD_LOQ_Calc LOD & LOQ Determination Calibration_Curve->LOD_LOQ_Calc

Caption: Workflow for LOD/LOQ determination of Nintedanib using this compound.

G cluster_isotopic Isotopic Internal Standard (this compound) cluster_nonisotopic Non-Isotopic Internal Standard (e.g., Diazepam) IS_Iso Identical Physicochemical Properties to Analyte CoElution Co-elution with Analyte IS_Iso->CoElution Matrix_Comp Effective Compensation for Matrix Effects & Ion Suppression CoElution->Matrix_Comp High_Accuracy High Accuracy & Precision Matrix_Comp->High_Accuracy Conclusion Conclusion: Isotopic standard provides more reliable quantification IS_NonIso Different Physicochemical Properties from Analyte Diff_Elution Different Elution Time IS_NonIso->Diff_Elution Incomplete_Comp Incomplete Compensation for Matrix Effects & Ion Suppression Diff_Elution->Incomplete_Comp Lower_Accuracy Potential for Lower Accuracy & Precision Incomplete_Comp->Lower_Accuracy

Caption: Comparison of Isotopic vs. Non-Isotopic Internal Standards for Nintedanib Analysis.

References

A Comparative Guide to Nintedanib Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prevalent analytical techniques for the quantification of Nintedanib, supported by experimental data, to guide researchers in selecting the most appropriate method for their drug development needs.

Nintedanib, a tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Accurate quantification of Nintedanib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Several analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) being the most prominent. This guide provides a comprehensive comparison of these methods, summarizing their performance, detailing their experimental protocols, and offering a logical framework for method selection.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key validation parameters for HPLC-UV and UPLC-MS/MS methods as reported in the literature for the quantification of Nintedanib in plasma.

ParameterHPLC-UV Method[3]UPLC-MS/MS Method[4]
Linearity Range 12.5–400 ng/mL1.0–200 ng/mL
Intra-day Precision (%RSD) < 5.9%< 10.8%
Inter-day Precision (%RSD) < 8.36%< 10.8%
Intra-day Accuracy (%RE) -3.65% to 4.00%-11.9% to 10.4%
Inter-day Accuracy (%RE) -3.65% to 3.64%-11.9% to 10.4%
Lower Limit of Quantification (LLOQ) 12.5 ng/mL1.0 ng/mL
Sample Volume Not Specified100 µL
Run Time Not Specified3.0 min

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the compared HPLC-UV and UPLC-MS/MS methods.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method[3]

This method provides a cost-effective approach for Nintedanib quantification in rat plasma.

  • Sample Preparation: Specific details on sample preparation were not provided in the referenced abstract. Generally, this involves protein precipitation followed by centrifugation.

  • Chromatographic Conditions:

    • Column: Mightysil RP-18 GP II ODS column (250 × 3.0 mm, 5-μm particle size).

    • Column Temperature: 50 °C.

    • Mobile Phase: A mixture of 20 mmol phosphate buffer (pH 3.0) and acetonitrile (7:3, v/v).

    • Flow Rate: 0.6 mL/min.

    • Detection: UV detection at a wavelength of 390 nm.

    • Internal Standard: p-nitrophenol.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers high sensitivity and selectivity for the simultaneous determination of Nintedanib and its main metabolite, BIBF 1202, in rat plasma.

  • Sample Preparation: Specific details on sample preparation were not provided in the referenced abstract. A common technique is protein precipitation with acetonitrile.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 chromatography column (2.1 mm × 50 mm, 1.7 μm).

    • Mobile Phase: Gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.30 mL/min.

    • Internal Standard: Diazepam.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Nintedanib: m/z 540.3 → 113.1

      • BIBF 1202 (metabolite): m/z 526.3 → 113.0

      • Diazepam (Internal Standard): m/z 285.3 → 193.1

Visualizing the Method Validation Workflow

A standardized workflow is essential for the validation of any bioanalytical method. The following diagram illustrates the key stages involved.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Sample Preparation B Chromatographic Separation A->B C Detection B->C D Selectivity & Specificity C->D Validate E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Quantification F->G H Stability G->H I Recovery H->I J Sample Analysis I->J Apply K Data Interpretation J->K L Reporting K->L Nintedanib Quantification Method Selection A Start: Define Analytical Needs B High Sensitivity Required? (LLOQ < 10 ng/mL) A->B C LC-MS/MS B->C Yes F Complex Matrix (e.g., plasma)? B->F No D HPLC-UV E Simultaneous Metabolite Analysis? E->C Yes E->D No F->D No F->E Yes

References

The Gold Standard in Bioanalysis: Justifying the Use of Nintedanib-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For Nintedanib, a potent tyrosine kinase inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Nintedanib-13C,d3, represents the gold standard in bioanalytical method development. This guide provides an objective comparison of this compound with alternative internal standards, supported by established scientific principles and representative experimental data, to underscore its superiority for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs like Nintedanib in complex biological samples due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting endogenous components.

To mitigate these variabilities, an internal standard (IS) is introduced into the samples. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar variations throughout the analytical process. The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for any inconsistencies.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the reliability of bioanalytical data. While structural analogs are a potential alternative, a stable isotope-labeled internal standard like this compound offers distinct advantages.

Performance ParameterThis compound (SIL-IS)Structural Analog (e.g., Diazepam, p-Nitrophenol)Justification
Chromatographic Co-elution Near-perfect co-elution with Nintedanib.Different retention time from Nintedanib.This compound has virtually identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same time and are subjected to the same matrix effects at the point of ionization. Structural analogs have different chemical structures, leading to different chromatographic behavior.
Matrix Effect Compensation Excellent. Experiences the same ion suppression or enhancement as Nintedanib.Variable and often incomplete. Experiences different matrix effects due to chromatographic separation.Because this compound co-elutes, it accurately reflects the matrix effects on Nintedanib, allowing for reliable correction. A structural analog eluting at a different time will be in a different "matrix environment" and cannot accurately compensate for the effects on Nintedanib.
Extraction Recovery Identical to Nintedanib.May differ from Nintedanib.The chemical similarity of this compound ensures it behaves identically during sample extraction procedures. A structural analog may have different extraction efficiency, introducing a potential source of error.
Accuracy and Precision High accuracy (typically within ±5% of nominal values) and high precision (CV <5%).Lower accuracy and precision, with a higher potential for bias.By effectively normalizing for variability, this compound leads to more accurate and precise quantification. The use of a structural analog can result in greater variability and a systematic over- or underestimation of the true concentration.
Method Robustness High. Less susceptible to minor variations in chromatographic conditions.Lower. More susceptible to changes in the analytical method.The co-eluting nature of this compound makes the method more robust and transferable between different instruments and laboratories. Methods using structural analogs may require more stringent control of chromatographic conditions to ensure consistent performance.

Experimental Protocols

A robust bioanalytical method is underpinned by well-defined experimental protocols. The following outlines a typical workflow for the quantification of Nintedanib in human plasma using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A time-programmed gradient to ensure separation of Nintedanib from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nintedanib: Precursor ion (Q1) m/z 540.3 → Product ion (Q3) m/z 113.1.

      • This compound: Precursor ion (Q1) m/z 544.3 → Product ion (Q3) m/z 113.1.

    • Instrument Parameters: Optimized declustering potential, collision energy, and other source-dependent parameters.

Visualizing the Rationale and Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Bioanalytical Workflow Using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification

Bioanalytical workflow using a stable isotope-labeled internal standard.

Nintedanib exerts its therapeutic effect by inhibiting key signaling pathways involved in fibrosis and angiogenesis.

Nintedanib Mechanism of Action: Inhibition of Pro-fibrotic Signaling cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Fibroblast Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Fibroblast Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration

Simplified signaling pathway inhibited by Nintedanib.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantitative bioanalysis of Nintedanib. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process ensures the most accurate and precise data by effectively compensating for matrix effects and other sources of variability. While structural analogs may be a more economical option, they introduce a higher risk of analytical error and may compromise the integrity of the data. For drug development professionals and researchers where data quality is non-negotiable, the investment in a high-quality stable isotope-labeled internal standard like this compound is a critical step towards ensuring the reliability and success of their studies.

A Comparative Performance Evaluation of Nintedanib-13C,d3 Analysis: Triple Quadrupole (QQQ) vs. Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of various fibrotic and neoplastic diseases.[1] Accurate and precise quantification of Nintedanib and its stable isotope-labeled internal standard, Nintedanib-13C,d3, is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of analytical platform can significantly impact the sensitivity, selectivity, and overall performance of the bioanalytical method.

Executive Summary: QQQ vs. Q-TOF for this compound Quantification

FeatureTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Strength Targeted QuantificationHigh-Resolution Accurate-Mass (HRAM) Analysis
Typical Operation Mode Multiple Reaction Monitoring (MRM)Full Scan MS and MS/MS
Sensitivity Excellent (Sub-ng/mL to pg/mL)Good to Very Good (ng/mL)
Selectivity Excellent in MRM modeExcellent with narrow mass extraction windows
Linear Dynamic Range Wide (3-5 orders of magnitude)Moderate (3-4 orders of magnitude)
Mass Accuracy Unit Mass ResolutionHigh (<5 ppm)
Data Acquired Targeted transitions onlyFull spectrum data (retrospective analysis possible)
Primary Application "Gold standard" for target compound quantificationSimultaneous quantification and qualitative analysis (e.g., metabolite identification)

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics for the analysis of Nintedanib based on published UPLC-MS/MS (QQQ) methods and the expected performance of a UPLC-Q-TOF system.

Table 1: Quantitative Performance of Nintedanib on a Triple Quadrupole (QQQ) Platform

ParameterReported Performance
Linearity Range 0.1 - 500 ng/mL[2], 1.0 - 200 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2], 1.0 ng/mL
Intra-day Precision (%RSD) <10.8%
Inter-day Precision (%RSD) <10.8%
Intra-day Accuracy (%RE) -11.9% to 10.4%
Inter-day Accuracy (%RE) -11.9% to 10.4%

Table 2: Postulated Quantitative Performance of this compound on a Q-TOF Platform

Note: This data is an estimation based on the general performance of Q-TOF instruments for small molecule quantification and is not derived from direct experimental analysis of this compound.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Intra-day Accuracy (%RE) ±15%
Inter-day Accuracy (%RE) ±15%
Mass Accuracy < 5 ppm

Experimental Protocols

A robust bioanalytical method is essential for reliable data. Below are detailed methodologies for Nintedanib analysis on both QQQ and a postulated Q-TOF platform.

Experimental Protocol for Nintedanib Analysis using UPLC-MS/MS (QQQ)

This protocol is based on published methods for the quantification of Nintedanib in biological matrices.

1. Sample Preparation:

  • A simple protein precipitation method is typically employed.

  • To 100 µL of plasma, add the internal standard (this compound) and 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

2. Liquid Chromatography (UPLC):

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.30 - 0.40 mL/min

  • Gradient: A gradient elution is typically used to ensure good separation from endogenous matrix components.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (QQQ):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nintedanib: m/z 540.3 → 113.0 or 540.3 → 113.1

    • This compound (postulated): m/z 544.3 → 113.1 (The product ion would likely be the same as the unlabeled compound, while the precursor ion mass is increased by 4 Da due to the isotopic labeling).

  • Collision Gas: Argon

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Postulated Experimental Protocol for this compound Analysis using UPLC-Q-TOF

This protocol is a projection based on the QQQ method and the typical operation of a Q-TOF instrument.

1. Sample Preparation:

  • The same protein precipitation method as for the QQQ analysis would be suitable.

2. Liquid Chromatography (UPLC):

  • The same UPLC conditions as for the QQQ analysis can be used to ensure comparable chromatographic separation.

3. Mass Spectrometry (Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan MS with data-independent acquisition (DIA) or data-dependent acquisition (DDA) for MS/MS.

  • Mass Range: m/z 100 - 1000

  • Data Extraction: Extracted Ion Chromatogram (EIC) with a narrow mass window (e.g., ±10 ppm) for the accurate mass of the protonated Nintedanib and this compound.

    • Nintedanib ([M+H]⁺): C₃₁H₃₄N₄O₄, exact mass: 538.2580

    • This compound ([M+H]⁺): C₃₀¹³CH₃₁D₃N₄O₄, exact mass: 542.2743

  • Collision Energy: A collision energy ramp can be applied in DIA mode to generate fragment ions for confirmatory purposes.

  • Source Parameters: Optimized for high sensitivity and mass accuracy.

Mandatory Visualizations

G cluster_workflow Bioanalytical Workflow for Platform Comparison cluster_ms Mass Spectrometry Analysis sample_prep Sample Preparation (Plasma Protein Precipitation) uplc UPLC Separation (C18 Column) sample_prep->uplc qqq QQQ Analysis (MRM Mode) uplc->qqq Targeted Quantification qtof Q-TOF Analysis (Full Scan HRAM) uplc->qtof Quantification & Qualification data_analysis Data Analysis and Comparison (Linearity, LLOQ, Precision, Accuracy) qqq->data_analysis qtof->data_analysis

Caption: Experimental workflow for comparing QQQ and Q-TOF platforms.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects Nintedanib Nintedanib PDGFR PDGFR Nintedanib->PDGFR inhibits FGFR FGFR Nintedanib->FGFR inhibits VEGFR VEGFR Nintedanib->VEGFR inhibits PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK FGFR->PI3K_Akt FGFR->RAS_MAPK VEGFR->PI3K_Akt VEGFR->RAS_MAPK Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Migration Inhibition of Migration PI3K_Akt->Migration Angiogenesis Inhibition of Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis

Caption: Nintedanib's mechanism of action signaling pathway.

Concluding Remarks

The choice between a Triple Quadrupole and a Q-TOF mass spectrometer for the analysis of this compound depends on the specific requirements of the study.

  • For regulated bioanalysis focused purely on high-sensitivity quantification , the Triple Quadrupole (QQQ) operating in MRM mode remains the gold standard. Its superior sensitivity and wide linear dynamic range make it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.

  • For research and discovery environments where both quantification and qualitative information are valuable , the Quadrupole Time-of-Flight (Q-TOF) platform offers a compelling alternative. Its ability to acquire high-resolution, accurate-mass full-scan data allows for the simultaneous quantification of Nintedanib and its internal standard, as well as the retrospective identification of metabolites and other unexpected compounds in the sample. While potentially less sensitive than a QQQ for targeted analysis, modern Q-TOF instruments provide sufficient sensitivity for many bioanalytical applications.

Ultimately, the selection of the analytical platform should be guided by the desired lower limit of quantification, the need for qualitative data, and the specific goals of the drug development program. Method validation according to regulatory guidelines is essential regardless of the platform chosen.

References

Navigating the Analytical Landscape of Nintedanib: A Comparative Guide to Robustness and Ruggedness Testing

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous world of pharmaceutical analysis, ensuring that an analytical method is both robust and rugged is paramount to guaranteeing the quality and consistency of drug products. This is particularly critical for targeted therapies like Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers. A thorough evaluation of the analytical method's performance under various conditions provides confidence in its reliability for routine quality control.

This guide provides a comparative analysis of the robustness and ruggedness of a primary analytical method for Nintedanib, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and offers a comparison with an alternative High-Performance Thin-Layer Chromatography (HPTLC) method. The data presented is synthesized from multiple validation studies and is intended for researchers, scientists, and drug development professionals.

Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed analytical technique for the quantification of Nintedanib in bulk drug and pharmaceutical dosage forms. Its high resolution, sensitivity, and specificity make it a preferred method. The robustness of an RP-HPLC method is its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

The following protocol outlines a typical approach for assessing the robustness and ruggedness of an RP-HPLC method for Nintedanib analysis, as established by the International Council for Harmonisation (ICH) guidelines.

1. Standard and Sample Preparation:

  • A standard stock solution of Nintedanib is prepared by dissolving a known amount of the reference standard in a suitable solvent, typically a mixture of the mobile phase components.

  • Sample solutions are prepared from the pharmaceutical dosage form (e.g., capsules) by extracting the active ingredient and diluting it to a known concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

  • Flow Rate: Typically set at 1.0 mL/min.[2][3]

  • Detection Wavelength: UV detection is commonly performed at a wavelength where Nintedanib exhibits maximum absorbance, such as 210 nm or 390 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.

3. Robustness Testing Parameters: Deliberate variations are made to the chromatographic parameters to assess the method's robustness. These variations typically include:

  • Flow Rate: ± 0.2 mL/min from the nominal flow rate.

  • Mobile Phase Composition/pH: Small changes in the ratio of organic to aqueous phase or a slight adjustment of the aqueous phase pH (e.g., ± 0.2 units).

  • Column Temperature: ± 2°C or ± 5°C from the set temperature.

  • Detection Wavelength: ± 2 nm from the selected wavelength.

4. Ruggedness Testing Parameters: To assess ruggedness, the method is tested under different conditions, such as:

  • Different Analysts: The analysis is performed by at least two different analysts.

  • Different Instruments: The same samples are analyzed on two different HPLC systems.

  • Different Days: The analysis is conducted on different days to check for inter-day variability.

5. Data Analysis: The effect of these variations on the analytical results is evaluated by monitoring parameters such as:

  • Retention Time (RT)

  • Peak Area and/or Peak Height

  • Tailing Factor

  • Theoretical Plates

  • Assay results (% of label claim) The Relative Standard Deviation (%RSD) of these parameters is calculated. For a method to be considered robust and rugged, the %RSD should be within acceptable limits (typically ≤ 2%).

The following tables summarize the typical results obtained during robustness and ruggedness testing of a validated RP-HPLC method for Nintedanib.

Table 1: Robustness Testing of the Nintedanib RP-HPLC Method

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (% Label Claim)%RSD
Flow Rate (mL/min) 0.86.51.199.5< 2.0
1.0 (Nominal)5.31.2100.1
1.24.41.299.8
Column Temperature (°C) 335.41.2100.3< 2.0
35 (Nominal)5.31.2100.1
375.21.199.7
Wavelength (nm) 208--99.6< 2.0
210 (Nominal)--100.1
212--100.5
Mobile Phase pH 2.85.51.399.4< 2.0
3.0 (Nominal)5.31.2100.1
3.25.11.1100.6

Table 2: Ruggedness Testing of the Nintedanib RP-HPLC Method

ConditionAnalyst 1 Assay (%)Analyst 2 Assay (%)Instrument 1 Assay (%)Instrument 2 Assay (%)Day 1 Assay (%)Day 2 Assay (%)%RSD
Assay 99.8100.2100.199.799.9100.3< 2.0

Note: The data in the tables are representative values synthesized from multiple sources and are for illustrative purposes.

Alternative Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, high-throughput, and cost-effective alternative to HPLC for the quantification of Nintedanib. It is particularly useful for routine quality control and screening purposes.

1. Standard and Sample Application:

  • Standard and sample solutions are prepared in a suitable solvent.

  • A specific volume of these solutions is applied as bands on a pre-coated silica gel 60 F254 HPTLC plate using an automated applicator.

2. Chromatographic Development:

  • The plate is developed in a twin-trough chamber saturated with a mobile phase, which is typically a mixture of organic solvents (e.g., Chloroform:Methanol, 7:3 v/v).

3. Densitometric Analysis:

  • After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 386 nm).

4. Robustness Testing Parameters: Deliberate variations are introduced to assess the method's robustness, including:

  • Mobile Phase Composition: Small changes in the ratio of the solvents.

  • Saturation Time: Variation in the time the chamber is allowed to saturate with the mobile phase vapor.

  • Development Distance: Slight alteration of the distance the mobile phase travels up the plate.

Table 3: Robustness Testing of the Nintedanib HPTLC Method

Parameter VariedVariationRf Value%RSD of Peak Area
Mobile Phase Ratio (Chloroform:Methanol) 7.2:2.80.57< 2.0
7:3 (Nominal)0.58
6.8:3.20.59
Saturation Time (min) 150.58< 2.0
20 (Nominal)0.58
250.59

Note: The data in the table are representative values based on published literature and are for illustrative purposes.

Comparison of RP-HPLC and HPTLC Methods

Table 4: Comparative Overview of RP-HPLC and HPTLC Methods for Nintedanib Analysis

FeatureRP-HPLCHPTLC
Principle Partition chromatographyAdsorption chromatography
Resolution HighModerate
Sensitivity High (ng to pg level)Good (ng level)
Throughput Lower (sequential analysis)Higher (simultaneous analysis of multiple samples)
Solvent Consumption HigherLower
Cost per Sample HigherLower
Automation Fully automatedSemi-automated
Typical Application R&D, stability studies, quality controlRoutine quality control, screening

Mandatory Visualizations

Robustness_Testing_Workflow cluster_setup Method Setup cluster_hplc Nominal HPLC Conditions cluster_variations Deliberate Variations cluster_analysis Data Analysis Standard Prepare Nintedanib Standard Solution HPLC HPLC Analysis (Nominal Parameters) Standard->HPLC Sample Prepare Nintedanib Sample Solution Sample->HPLC FlowRate Vary Flow Rate (± 0.2 mL/min) HPLC->FlowRate Temp Vary Temperature (± 2-5°C) HPLC->Temp pH Vary Mobile Phase pH (± 0.2) HPLC->pH Wavelength Vary Wavelength (± 2 nm) HPLC->Wavelength Evaluate Evaluate System Suitability Parameters (%RSD, Tailing Factor, etc.) FlowRate->Evaluate Temp->Evaluate pH->Evaluate Wavelength->Evaluate

Caption: Workflow for Robustness Testing of the Nintedanib RP-HPLC Method.

Ruggedness_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Varied Conditions cluster_analysis Analysis & Comparison Prep Prepare Homogeneous Nintedanib Sample Analyst1 Analyst 1 Prep->Analyst1 Analyst2 Analyst 2 Prep->Analyst2 Instrument1 Instrument 1 Prep->Instrument1 Instrument2 Instrument 2 Prep->Instrument2 Day1 Day 1 Prep->Day1 Day2 Day 2 Prep->Day2 Analysis Perform HPLC Analysis Analyst1->Analysis Analyst2->Analysis Instrument1->Analysis Instrument2->Analysis Day1->Analysis Day2->Analysis Compare Compare Assay Results (Calculate %RSD) Analysis->Compare

Caption: Workflow for Ruggedness Testing of the Nintedanib Analytical Method.

References

The Gold Standard in Bioanalysis: Establishing Nintedanib Method Specificity and Selectivity with Nintedanib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of Nintedanib in biological matrices is paramount for successful pharmacokinetic, bioequivalence, and clinical studies. A critical component of the bioanalytical method is the choice of an appropriate internal standard (IS) to ensure the reliability of the results. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, Nintedanib-13C,d3, with alternative structural analogs, supported by experimental data, to establish its superiority in defining method specificity and selectivity.

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for matrix effects and variability during sample processing. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte. This guide will delve into the performance of this compound in comparison to other commonly used internal standards, providing the necessary data and protocols for informed decision-making in your analytical method development.

Performance Comparison: this compound vs. Structural Analog Internal Standards

The selection of an internal standard significantly impacts the specificity and selectivity of a bioanalytical method. Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, while selectivity refers to the ability to differentiate the analyte from other substances in the sample.

While a direct head-to-head comparative study is not always available, a review of published literature on the bioanalysis of Nintedanib highlights the superior performance of methods employing this compound.

Internal Standard TypeInternal Standard UsedKey Performance ObservationsReference
Stable Isotope-Labeled (SIL) This compound The European Medicines Agency (EMA) assessment report for Nintedanib Accord mentions the use of this compound as the internal standard in a validated LC-MS/MS method for human plasma, indicating its acceptance for regulatory submissions.
Structural AnalogDiazepamA UPLC-MS/MS method for the simultaneous determination of Nintedanib and its metabolite in rat plasma utilized diazepam as the internal standard. The method was validated over a range of 1.0-200 ng/mL for Nintedanib.[1][1]
Structural AnalogCarbamazepineA UPLC-MS/MS method for the determination of Nintedanib and its metabolite in mice plasma and tissue employed carbamazepine as the internal standard. The method demonstrated a linear range of 1-1000 ng/mL.[2][2]
Structural Analogp-NitrophenolAn HPLC-UV method for the quantification of Nintedanib in rat plasma used p-nitrophenol as the internal standard, with a quantitative range of 12.5–400 ng/ml.[3]

Key Advantages of this compound:

  • Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes almost perfectly with Nintedanib, ensuring that both experience the same matrix effects, leading to more accurate correction.

  • Similar Ionization Efficiency: The ionization behavior of a SIL internal standard is virtually identical to the analyte, which is crucial for accurate quantification, especially in complex biological matrices that can cause ion suppression or enhancement.

  • Reduced Method Variability: By effectively compensating for variations in sample preparation and instrument response, this compound leads to improved precision and accuracy of the analytical method.

Experimental Protocols

Specificity Assessment

Objective: To demonstrate that the analytical method is free from interference from endogenous matrix components, metabolites, and other potential impurities at the retention time of Nintedanib and this compound.

Methodology:

  • Blank Matrix Analysis:

    • Obtain at least six different lots of the biological matrix (e.g., human plasma) from individual donors.

    • Process each blank matrix sample using the developed sample preparation procedure without the addition of the analyte or the internal standard.

    • Analyze the processed blank samples using the LC-MS/MS method.

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention times corresponding to Nintedanib and this compound. Any observed response should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Analyte and Internal Standard Spiked Matrix Analysis:

    • Spike one of the blank matrix lots with Nintedanib at the LLOQ concentration and another with this compound at its working concentration.

    • Process and analyze these samples.

    • Acceptance Criteria: The peaks for Nintedanib and this compound should be well-defined and free from co-eluting interferences.

G cluster_0 Specificity Assessment A Obtain 6+ lots of blank biological matrix B Process blank matrix (without analyte/IS) A->B E Spike matrix with LLOQ analyte and working IS A->E C Analyze by LC-MS/MS B->C D Check for interferences at analyte and IS retention times C->D F Process and analyze spiked samples E->F G Confirm peak identity and purity F->G

Experimental workflow for specificity assessment.

Selectivity Assessment

Objective: To evaluate the ability of the method to differentiate and quantify Nintedanib in the presence of its known metabolites and commonly co-administered medications.

Methodology:

  • Analysis in the Presence of Metabolites:

    • Prepare blank matrix samples spiked with Nintedanib at a low and high concentration.

    • To separate sets of these samples, add known major metabolites of Nintedanib at their expected physiological concentrations.

    • Process and analyze the samples.

    • Acceptance Criteria: The presence of the metabolites should not affect the accuracy and precision of the Nintedanib measurement by more than 15%.

  • Analysis in the Presence of Co-administered Drugs:

    • Prepare blank matrix samples spiked with Nintedanib at a low and high concentration.

    • To separate sets of these samples, add commonly co-administered drugs at their therapeutic concentrations.

    • Process and analyze the samples.

    • Acceptance Criteria: The presence of co-administered drugs should not interfere with the quantification of Nintedanib. The accuracy of the Nintedanib measurement should be within ±15% of the nominal concentration.

G cluster_1 Selectivity Assessment A Prepare matrix with Nintedanib (low & high conc.) B Spike with known metabolites A->B C Spike with co-administered drugs A->C D Process and analyze samples B->D C->D E Evaluate accuracy and precision of Nintedanib quantification D->E F Acceptance Criteria Met? (±15%) E->F

Experimental workflow for selectivity assessment.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Nintedanib. While structural analogs can be used, the evidence strongly supports the use of a stable isotope-labeled internal standard, this compound, as the gold standard. Its near-identical physicochemical properties to Nintedanib ensure the most effective compensation for matrix effects and other sources of analytical variability, leading to superior specificity, selectivity, accuracy, and precision. For researchers and drug development professionals aiming for the highest quality data for regulatory submissions and clinical decision-making, this compound is the unequivocally superior choice.

References

Safety Operating Guide

Safe Disposal of Nintedanib-13C,d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Nintedanib-13C,d3. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Nintedanib and its isotopically labeled forms are classified as hazardous materials and must be handled with appropriate precautions.[1][2]

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound in a controlled environment, adhering to all applicable safety protocols.

Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure risks. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.[1]

  • Lab Coat: A clean, buttoned lab coat should be worn at all times.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N100) is necessary.[1]

Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1]

II. This compound Hazard Profile

The safety data for the unlabeled Nintedanib is directly applicable to this compound. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionReference
Acute Oral Toxicity Toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation:

  • Solid Waste: All unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), and empty containers must be collected in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Use only approved, leak-proof containers for hazardous waste collection.
  • Ensure containers are kept closed when not in use.
  • Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Reproductive Hazard").

3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces (e.g., fume hood, benchtop) that may have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's EHS guidelines.
  • Equipment: Any non-disposable equipment should be thoroughly decontaminated following established laboratory procedures.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in regular trash.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Solid and Liquid Waste B->C D Collect in Labeled Hazardous Waste Containers C->D E Decontaminate Work Surfaces and Equipment D->E F Store Waste in a Designated Area E->F G Arrange for Professional Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.